Product packaging for 2-Butanoylcyclohexan-1-one(Cat. No.:)

2-Butanoylcyclohexan-1-one

Cat. No.: B15278934
M. Wt: 168.23 g/mol
InChI Key: XETGXVFFSABOGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Butanoylcyclohexan-1-one is a useful research compound. Its molecular formula is C10H16O2 and its molecular weight is 168.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16O2 B15278934 2-Butanoylcyclohexan-1-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

2-butanoylcyclohexan-1-one

InChI

InChI=1S/C10H16O2/c1-2-5-9(11)8-6-3-4-7-10(8)12/h8H,2-7H2,1H3

InChI Key

XETGXVFFSABOGK-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1CCCCC1=O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 2-Butanoylcyclohexan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 2-Butanoylcyclohexan-1-one. While experimental data for this specific molecule is limited in current scientific literature, this document compiles available computed data and outlines a robust, generalized experimental protocol for its synthesis based on well-established chemical principles. This guide is intended to serve as a foundational resource for researchers and professionals in organic chemistry and drug development who are interested in 2-acylcyclohexanones and their potential applications.

Introduction

This compound is a dicarbonyl compound belonging to the class of 2-acylcyclohexanones. This class of molecules holds significant interest in synthetic organic chemistry as versatile intermediates for the construction of more complex molecular architectures. Their potential applications can span from building blocks for natural product synthesis to scaffolds in medicinal chemistry. This guide aims to provide a detailed understanding of the core characteristics of this compound.

Molecular Structure and Properties

The molecular structure of this compound consists of a cyclohexanone ring substituted at the 2-position with a butanoyl group.

Chemical Identifiers:

  • IUPAC Name: this compound[1]

  • Molecular Formula: C₁₀H₁₆O₂[1]

  • Canonical SMILES: CCCC(=O)C1CCCCC1=O[1]

  • InChI Key: XETGXVFFSABOGK-UHFFFAOYSA-N[1]

Physicochemical Properties
PropertyValueSource
Molecular Weight 168.23 g/mol PubChem[1]
XLogP3 1.7PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 3PubChem[1]
Exact Mass 168.115029749 g/mol PubChem[1]
Topological Polar Surface Area 34.1 ŲPubChem[1]

Note: The data presented in this table is computationally derived and may differ from experimental values.

Synthesis of this compound

A highly effective and widely used method for the synthesis of 2-acylcyclohexanones is the Stork enamine acylation . This reaction involves the acylation of an enamine derived from a ketone, in this case, cyclohexanone.

Theoretical Synthetic Pathway

The synthesis of this compound can be conceptually broken down into three main steps:

  • Enamine Formation: Cyclohexanone reacts with a secondary amine (e.g., pyrrolidine, morpholine, or piperidine) to form a nucleophilic enamine intermediate.

  • Acylation: The enamine then reacts with an acylating agent, butanoyl chloride, via nucleophilic acyl substitution.

  • Hydrolysis: The resulting iminium salt is hydrolyzed to yield the final product, this compound.

Generalized Experimental Protocol

The following is a generalized experimental protocol for the synthesis of this compound via the Stork enamine acylation.

Materials:

  • Cyclohexanone

  • Pyrrolidine (or other suitable secondary amine)

  • Butanoyl chloride

  • Triethylamine

  • Anhydrous benzene or toluene

  • Anhydrous diethyl ether

  • Hydrochloric acid (aqueous solution)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Dean-Stark apparatus

  • Standard laboratory glassware for organic synthesis

Procedure:

  • Formation of the Enamine:

    • In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine cyclohexanone (1.0 eq) and pyrrolidine (1.2 eq) in anhydrous benzene or toluene.

    • Heat the mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark trap.

    • Monitor the reaction by TLC or GC until the starting material is consumed.

    • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure to obtain the crude enamine.

  • Acylation of the Enamine:

    • Dissolve the crude enamine in an anhydrous, non-polar solvent such as diethyl ether or benzene under an inert atmosphere (e.g., nitrogen or argon).

    • Add triethylamine (1.1 eq) to the solution to act as a proton scavenger.

    • Cool the solution in an ice bath to 0 °C.

    • Slowly add butanoyl chloride (1.0 eq) to the cooled solution with stirring.

    • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC or GC).

  • Hydrolysis and Work-up:

    • To the reaction mixture, add a dilute aqueous solution of hydrochloric acid and stir vigorously to hydrolyze the iminium salt.

    • Separate the organic layer and wash it sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

  • Purification:

    • The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Spectroscopic Characterization (Theoretical)

Although experimental spectra for this compound are not available in the searched literature, the expected spectroscopic features can be predicted based on its structure.

  • ¹H NMR: The spectrum would be expected to show signals for the protons of the ethyl group (a triplet and a quartet), the methylene protons adjacent to the carbonyl in the butanoyl chain (a triplet), and a complex set of multiplets for the protons on the cyclohexanone ring.

  • ¹³C NMR: The spectrum should display ten distinct signals corresponding to the ten carbon atoms in the molecule. Key signals would include two carbonyl carbons (one for the ketone and one for the butanoyl group) and eight aliphatic carbons.

  • IR Spectroscopy: The infrared spectrum would be characterized by two strong absorption bands in the carbonyl region (typically between 1680-1720 cm⁻¹) corresponding to the two C=O stretching vibrations.

  • Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 168. The fragmentation pattern would likely involve cleavage at the acyl group and within the cyclohexanone ring.

Potential Applications in Drug Development

While no specific biological activities for this compound have been reported, the 2-acylcyclohexanone scaffold is a known pharmacophore in various biologically active compounds. For instance, derivatives of cyclohexane-1,3-dione, which are structurally related, have been investigated for their herbicidal and potential anti-diabetic properties. The dicarbonyl functionality in this compound provides a handle for further chemical modifications, making it a potentially valuable starting material for the synthesis of novel compounds with therapeutic potential.

Logical Workflow for Synthesis

The following diagram illustrates the logical workflow for the synthesis of this compound.

Synthesis_Workflow cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Acylation cluster_2 Step 3: Hydrolysis Cyclohexanone Cyclohexanone Enamine Cyclohexenyl-amine (Enamine Intermediate) Cyclohexanone->Enamine Reflux in Toluene (Dean-Stark) Secondary_Amine Secondary Amine (e.g., Pyrrolidine) Secondary_Amine->Enamine Acylated_Iminium Acylated Iminium Salt Enamine->Acylated_Iminium Triethylamine Anhydrous Solvent Butanoyl_Chloride Butanoyl Chloride Butanoyl_Chloride->Acylated_Iminium Final_Product This compound Acylated_Iminium->Final_Product Hydrolysis Aqueous_Acid Aqueous Acid (e.g., HCl) Aqueous_Acid->Final_Product

Caption: Synthetic pathway for this compound.

Conclusion

This compound is a molecule with potential as a synthetic intermediate. While comprehensive experimental data is currently lacking in the public domain, this guide provides a solid theoretical foundation for its properties and a reliable, generalized protocol for its synthesis via the Stork enamine acylation. Further research is warranted to fully characterize this compound and explore its potential applications in various fields, including drug discovery and materials science. Researchers are encouraged to use the provided protocol as a starting point for their investigations and to contribute to the body of knowledge on this and related compounds.

References

2-Butanoylcyclohexan-1-one IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide to 2-Butanoylcyclohexan-1-one

Introduction

This compound, a β-diketone, is a molecule of interest in organic synthesis and potentially in the development of bioactive compounds. This technical guide provides a comprehensive overview of its nomenclature, chemical properties, synthesis, and known biological activities, tailored for researchers, scientists, and professionals in drug development.

IUPAC Name and Synonyms

The compound with the chemical structure of a butanoyl group attached to the second carbon of a cyclohexan-1-one ring is systematically named according to IUPAC nomenclature.

IUPAC Name: this compound[1]

Synonyms:

  • 2-butyrylcyclohexanone[1]

  • 2-Butyrylcyclohexan-1-one[1]

  • 2-butanoyl-cyclohexan-1-one[1]

Chemical and Physical Properties

A summary of the key computed chemical and physical properties of this compound is presented in the table below. This data is essential for understanding its behavior in various experimental conditions.

PropertyValueSource
Molecular FormulaC₁₀H₁₆O₂PubChem
Molecular Weight168.23 g/mol PubChem[1]
XLogP31.7PubChem[1]
Hydrogen Bond Donor Count0PubChem[1]
Hydrogen Bond Acceptor Count2PubChem[1]
Rotatable Bond Count3PubChem[1]
Exact Mass168.115029749 DaPubChem[1]
Monoisotopic Mass168.115029749 DaPubChem[1]
Topological Polar Surface Area34.1 ŲPubChem[1]
Heavy Atom Count12PubChem[1]

Experimental Protocols

Synthesis of this compound via Stork Enamine Acylation

A reliable method for the synthesis of 2-acylcyclohexanones is the Stork enamine acylation.[2] This multi-step process involves the formation of an enamine from cyclohexanone, followed by acylation with an acyl halide, and subsequent hydrolysis to yield the desired β-diketone.[2][3][4][5][6]

Step 1: Enamine Formation

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine cyclohexanone and a slight excess of a secondary amine (e.g., pyrrolidine, morpholine) in a suitable solvent such as toluene or benzene.

  • Add a catalytic amount of an acid catalyst, for instance, p-toluenesulfonic acid.

  • Heat the mixture to reflux. The water formed during the reaction is removed azeotropically and collected in the Dean-Stark trap, driving the equilibrium towards the enamine product.

  • Monitor the reaction progress by observing the amount of water collected. Once the theoretical amount of water is collected, the reaction is considered complete.

  • Remove the solvent and excess amine under reduced pressure to yield the crude enamine.

Step 2: Acylation of the Enamine

  • Dissolve the crude enamine in an aprotic solvent like dioxane or THF.

  • Cool the solution in an ice bath.

  • Add butyryl chloride dropwise to the cooled enamine solution with stirring. An exothermic reaction is expected.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete acylation.

Step 3: Hydrolysis of the Iminium Salt

  • To the reaction mixture from Step 2, add an aqueous acid solution (e.g., dilute HCl) to hydrolyze the intermediate iminium salt.

  • Stir the mixture vigorously until the hydrolysis is complete, which can be monitored by TLC.

  • Perform a work-up by extracting the aqueous mixture with an organic solvent such as diethyl ether or ethyl acetate.

  • Wash the combined organic extracts with water and brine, then dry over an anhydrous salt like MgSO₄ or Na₂SO₄.

  • Remove the solvent under reduced pressure to obtain the crude this compound.

Step 4: Purification

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure this compound.

Synthesis_Pathway cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Acylation cluster_step3 Step 3: Hydrolysis Cyclohexanone Cyclohexanone Enamine N-(cyclohex-1-en-1-yl)pyrrolidine (Enamine) Cyclohexanone->Enamine + Pyrrolidine, H⁺ cat. Pyrrolidine Pyrrolidine (Secondary Amine) IminiumSalt Iminium Salt Intermediate Enamine->IminiumSalt + Butyryl Chloride ButyrylChloride Butyryl Chloride Product This compound IminiumSalt->Product + H₃O⁺

Stork enamine synthesis of this compound.
Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the cyclohexane ring and the butanoyl chain. The proton at the C2 position will be a multiplet. The methylene and methyl protons of the butanoyl group will appear as multiplets and a triplet, respectively, in the upfield region.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the two carbonyl carbons (one from the cyclohexanone ring and one from the butanoyl group), the carbons of the cyclohexane ring, and the carbons of the butanoyl chain.

Mass Spectrometry (MS)

  • The mass spectrum, typically obtained via Gas Chromatography-Mass Spectrometry (GC-MS), will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound.

  • Common fragmentation patterns for ketones include α-cleavage, leading to the loss of alkyl radicals from the butanoyl chain. A prominent fragment would be the acylium ion [CH₃CH₂CH₂CO]⁺.[7]

Biological Activity and Signaling Pathways

While specific biological data for this compound is not extensively documented, it belongs to the class of 2-acylcyclohexane-1,3-diones, which are known to exhibit herbicidal activity.

Mechanism of Action: HPPD Inhibition

Many 2-acylcyclohexanedione derivatives function as herbicides by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[8][9] HPPD is a key enzyme in the metabolic pathway of tyrosine in plants.[8][10]

The inhibition of HPPD leads to a cascade of effects:

  • Blockage of Plastoquinone Synthesis: HPPD is essential for the synthesis of homogentisic acid, a precursor to plastoquinone.[11] Plastoquinone is a vital component of the photosynthetic electron transport chain.[11]

  • Inhibition of Carotenoid Biosynthesis: Plastoquinone is also a cofactor for phytoene desaturase, an enzyme in the carotenoid biosynthesis pathway. The depletion of plastoquinone indirectly inhibits the formation of carotenoids.

  • Photooxidative Damage: Carotenoids protect chlorophyll from photo-oxidation. In their absence, chlorophyll is rapidly degraded by sunlight, leading to the characteristic "bleaching" of the plant tissues.[12]

  • Inhibition of Tocopherol (Vitamin E) Synthesis: Homogentisic acid is also a precursor for tocopherols, which act as antioxidants. The lack of tocopherols contributes to oxidative stress within the plant cells.[12]

Ultimately, the disruption of photosynthesis and the accumulation of oxidative damage lead to the death of the susceptible plant.

HPPD_Inhibition_Pathway Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA HPPD HPPD Enzyme HPPA->HPPD HGA Homogentisic Acid (HGA) HPPD->HGA Plastoquinone Plastoquinone HGA->Plastoquinone Tocopherols Tocopherols (Vitamin E) HGA->Tocopherols Carotenoids Carotenoid Biosynthesis Plastoquinone->Carotenoids Photosynthesis Photosynthesis Plastoquinone->Photosynthesis Chlorophyll Chlorophyll Protection Carotenoids->Chlorophyll Bleaching Bleaching & Plant Death Compound This compound Compound->HPPD Inhibits

Mechanism of action of HPPD-inhibiting herbicides.

References

An In-depth Technical Guide to 2-Butanoylcyclohexan-1-one (CAS Number: 16493-10-0)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct experimental data on the biological activity of 2-butanoylcyclohexan-1-one is publicly available. The information presented herein regarding its potential biological effects is extrapolated from studies on structurally related compounds, particularly within the cyclohexanedione class of molecules.

Core Compound Properties

This compound, also known as 2-butyrylcyclohexanone, is a dicarbonyl compound with the molecular formula C10H16O2.[1] Its core structure consists of a cyclohexane ring substituted with a butanoyl group at the second position.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. These values are computationally predicted and provide a baseline for its expected behavior in various experimental settings.

PropertyValueSource
Molecular Weight 168.23 g/mol PubChem[1]
Molecular Formula C10H16O2PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 16493-10-0N/A
Canonical SMILES CCCC(=O)C1CCCCC1=OPubChem[1]
InChI Key XETGXVFFSABOGK-UHFFFAOYSA-NPubChem[1]
XLogP3 1.7PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 3PubChem[1]
Exact Mass 168.115029749 g/mol PubChem[1]
Monoisotopic Mass 168.115029749 g/mol PubChem[1]
Topological Polar Surface Area 34.1 ŲPubChem[1]
Heavy Atom Count 12PubChem[1]
Complexity 184PubChem[1]

Synthesis and Characterization

Proposed Experimental Protocol: Synthesis via Enamine Acylation

This method involves the reaction of a cyclohexanone-derived enamine with an acyl halide.

Materials:

  • Cyclohexanone

  • Pyrrolidine

  • Toluene, anhydrous

  • Butyryl chloride

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate (saturated solution)

  • Magnesium sulfate, anhydrous

  • Dichloromethane

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Enamine Formation: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve cyclohexanone (1.0 eq) and pyrrolidine (1.2 eq) in anhydrous toluene. Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap.

  • Acylation: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of butyryl chloride (1.1 eq) in anhydrous toluene dropwise with stirring. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Hydrolysis: Add 1 M hydrochloric acid to the reaction mixture and stir vigorously for 1 hour to hydrolyze the iminium salt intermediate.

  • Workup: Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to yield pure this compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Biological Activity and Mechanism of Action

Direct studies on the biological effects of this compound are lacking. However, its structural similarity to known benzoylcyclohexanedione herbicides suggests a potential mode of action as an inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[2]

Hypothesized Herbicidal Activity

HPPD is a key enzyme in the metabolic pathway of tyrosine, which leads to the formation of plastoquinone and tocopherol in plants. Plastoquinone is an essential cofactor for the activity of phytoene desaturase, an enzyme involved in the carotenoid biosynthesis pathway. Inhibition of HPPD disrupts this pathway, leading to the accumulation of phytotoxic intermediates and ultimately causing bleaching of the plant tissues and growth inhibition.

Proposed Signaling Pathway and Mechanism of Action

The proposed mechanism of action, based on the known activity of related compounds, is the inhibition of the HPPD enzyme. This would disrupt the synthesis of essential downstream molecules.

G Proposed Mechanism of Action of this compound Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvic acid Tyrosine->HPPA HGA Homogentisic acid HPPA->HGA HPPD Plastoquinone Plastoquinone HGA->Plastoquinone Tocopherol Tocopherol (Vitamin E) HGA->Tocopherol Phytoene_Desaturase Phytoene Desaturase Plastoquinone->Phytoene_Desaturase Cofactor Carotenoids Carotenoids Phytoene_Desaturase->Carotenoids Compound This compound HPPD 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Compound->HPPD Inhibition

Caption: Proposed inhibition of HPPD by this compound.

Potential for Antimicrobial and Anti-inflammatory Activity

While the primary hypothesis points towards herbicidal activity, other cyclohexanedione derivatives have been reported to possess antimicrobial and anti-inflammatory properties. Further screening of this compound against various bacterial and fungal strains, as well as in cellular models of inflammation, would be necessary to explore these potential activities.

Experimental Protocols for Biological Evaluation

To investigate the hypothesized biological activities of this compound, the following experimental protocols are suggested.

HPPD Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound against HPPD.

Methodology:

  • Enzyme Source: Recombinant HPPD from Arabidopsis thaliana expressed in and purified from E. coli.

  • Assay Principle: The assay measures the decrease in the concentration of the substrate, 4-hydroxyphenylpyruvic acid (HPPA), spectrophotometrically.

  • Procedure:

    • Prepare a reaction mixture containing phosphate buffer (pH 7.5), ascorbic acid, and purified HPPD enzyme.

    • Add varying concentrations of this compound (dissolved in DMSO) to the reaction mixture.

    • Initiate the reaction by adding the substrate, HPPA.

    • Monitor the decrease in absorbance at 310 nm over time.

    • Calculate the initial reaction rates and determine the IC50 value for this compound.

Whole-Plant Herbicidal Activity Assay

Objective: To assess the in vivo herbicidal efficacy of this compound.

Methodology:

  • Plant Species: Use a panel of representative monocotyledonous and dicotyledonous weed species (e.g., Avena fatua, Setaria viridis, Amaranthus retroflexus, Abutilon theophrasti).

  • Treatment: Apply this compound as a post-emergence spray at various application rates. Include a vehicle control (formulation blank) and a positive control (commercial HPPD-inhibiting herbicide).

  • Evaluation: Assess the plants for visual signs of injury (e.g., bleaching, necrosis, stunting) at 7, 14, and 21 days after treatment.

  • Data Analysis: Determine the GR50 (the dose required to cause a 50% reduction in plant growth) for each species.

Logical Workflow for Compound Evaluation

The following diagram illustrates a logical workflow for the comprehensive evaluation of this compound.

G Workflow for Evaluation of this compound Synthesis Synthesis & Purification Characterization Structural Characterization (NMR, MS) Synthesis->Characterization In_Vitro_Screening In Vitro Screening (HPPD Inhibition Assay) Characterization->In_Vitro_Screening Whole_Plant_Screening Whole-Plant Screening (Herbicidal Activity) In_Vitro_Screening->Whole_Plant_Screening SAR_Studies Structure-Activity Relationship (SAR) Studies Whole_Plant_Screening->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization

Caption: Logical workflow for compound evaluation.

Conclusion

This compound (CAS 16493-10-0) is a readily synthesizable molecule with potential for biological activity, particularly as a herbicide. Based on its structural similarity to known HPPD inhibitors, this is the most promising avenue for further investigation. The experimental protocols and workflows outlined in this guide provide a comprehensive framework for the synthesis, characterization, and biological evaluation of this compound. Further research is warranted to confirm its hypothesized mechanism of action and to explore its potential in other therapeutic or agrochemical applications.

References

Tautomerism in 2-Butanoylcyclohexan-1-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This document provides an in-depth analysis of the keto-enol tautomerism exhibited by 2-butanoylcyclohexan-1-one, a representative β-dicarbonyl compound. It explores the structural characteristics of the tautomers, the factors governing the equilibrium, and the mechanistic pathways of their interconversion. This guide summarizes key quantitative data for analogous compounds, details relevant experimental protocols for characterization, and presents critical concepts through structured diagrams, offering valuable insights for researchers in organic chemistry and drug development.

Introduction to Tautomerism in β-Dicarbonyl Compounds

Keto-enol tautomerism is a fundamental concept in organic chemistry describing a chemical equilibrium between a "keto" form (a ketone or aldehyde) and an "enol" form (an alcohol adjacent to a double bond).[1][2] These two forms are constitutional isomers that readily interconvert, typically through the migration of a proton and the shifting of a double bond.[1][3] While for simple monocarbonyl compounds the keto form is overwhelmingly more stable and favored at equilibrium, the situation is significantly different for β-dicarbonyl compounds, such as this compound.[1][4]

The presence of a second carbonyl group at the β-position creates a unique electronic environment that stabilizes the enol tautomer. This stabilization arises from two primary factors:

  • Conjugation: The C=C double bond of the enol form is in conjugation with the remaining carbonyl group, creating a delocalized π-system that lowers the overall energy of the molecule.[5]

  • Intramolecular Hydrogen Bonding: The hydroxyl proton of the enol can form a strong intramolecular hydrogen bond with the oxygen of the nearby carbonyl group, creating a stable six-membered pseudo-ring.[5]

Tautomeric Forms of this compound

This compound (also known as 2-butyrylcyclohexanone) can exist in three principal tautomeric forms: one diketo form and two distinct enol forms. The equilibrium between these forms is dynamic.

  • Diketo Tautomer: This is the form with two distinct ketone functionalities.

  • Enol Tautomers: Enolization can occur by removing a proton from the central α-carbon, which is acidic due to the electron-withdrawing effects of both adjacent carbonyl groups. This leads to two possible enol structures, differing in the position of the endocyclic or exocyclic double bond. The enol with the more substituted, endocyclic double bond (2-butanoyl-1-hydroxycyclohex-1-ene) is generally the more stable of the two enol forms.[3][6]

The diagram below illustrates the equilibrium between the diketo form and the major, more stable enol tautomer, which is stabilized by intramolecular hydrogen bonding.

Caption: Keto-enol equilibrium in this compound.

Factors Influencing Tautomeric Equilibrium

The position of the keto-enol equilibrium is highly sensitive to environmental conditions, most notably the solvent.

  • Solvent Polarity: The solvent plays a critical role in determining the ratio of keto to enol tautomers at equilibrium.

    • Polar Solvents (e.g., water, methanol) tend to favor the more polar diketo tautomer. These solvents can form intermolecular hydrogen bonds with the carbonyl groups of the keto form, stabilizing it.[7]

    • Non-polar Aprotic Solvents (e.g., dioxane, carbon tetrachloride, chloroform) favor the enol tautomer.[8][9] In these environments, the stabilizing effect of the intramolecular hydrogen bond in the enol form is maximized, as there is no competition from solvent molecules.[2]

Quantitative Analysis of Tautomeric Equilibrium

While specific thermodynamic data for this compound is not extensively published, data from the closely related compound 2-acetylcyclohexanone provides a strong illustrative model for the system's behavior.

CompoundSolventTautomerPercentage at Equilibrium (25 °C)Reference
2-AcetylcyclohexanoneWater (Aqueous Solution)Enol> 40%[8][9]
2-AcetylcyclohexanoneDioxane (Aprotic)EnolAlmost completely enolized (~100%)[8][9]
2-AcetylcyclohexanoneAlkaline Medium (aq.)Enolate IonThe only existing species (pKₐ = 9.85)[8][9]

Mechanism of Tautomerization

The interconversion between keto and enol forms is a relatively slow process that can be catalyzed by either acid or base.[2][10]

Base-Catalyzed Tautomerization

Under basic conditions, the process involves the formation of a resonance-stabilized intermediate known as an enolate ion .

  • A base removes the acidic α-proton located between the two carbonyl groups.

  • This creates a nucleophilic enolate ion, which is stabilized by delocalization of the negative charge onto both oxygen atoms.

  • Protonation of the enolate on one of the oxygen atoms yields the enol form.

Base_Catalyzed Keto Diketo Form Enolate Enolate Intermediate (Resonance Stabilized) Keto->Enolate + Base (e.g., OH⁻) - H₂O Enolate->Keto + H₂O - Base Enol Enol Form Enolate->Enol + H₂O - Base Enol->Enolate + Base - H₂O

Caption: Pathway for base-catalyzed keto-enol tautomerization.

Acid-Catalyzed Tautomerization

In the presence of an acid, the mechanism involves the protonation of a carbonyl oxygen, which enhances the acidity of the α-proton.

  • The carbonyl oxygen of one of the ketone groups is protonated by an acid catalyst (e.g., H₃O⁺).

  • This protonation makes the carbonyl carbon more electrophilic and increases the acidity of the α-protons.

  • A weak base (e.g., H₂O) removes the α-proton, leading to the formation of the C=C double bond of the enol.

Acid_Catalyzed Keto Diketo Form ProtonatedKeto Protonated Ketone (Oxonium Ion) Keto->ProtonatedKeto + Acid (e.g., H₃O⁺) - H₂O ProtonatedKeto->Keto + H₂O - Acid Enol Enol Form ProtonatedKeto->Enol + H₂O - Acid Enol->ProtonatedKeto + Acid - H₂O

Caption: Pathway for acid-catalyzed keto-enol tautomerization.

Experimental Protocols for Characterization

Several spectroscopic techniques are employed to study and quantify keto-enol tautomeric equilibria.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is the most powerful and direct method for quantifying the ratio of tautomers in solution. The keto and enol forms have distinct proton signals that can be integrated.

Detailed Protocol:

  • Sample Preparation: Prepare solutions of this compound of known concentration in different deuterated solvents (e.g., CDCl₃ for non-polar, DMSO-d₆ for polar aprotic, and D₂O for polar protic).

  • Data Acquisition: Acquire quantitative ¹H NMR spectra for each sample at a constant temperature (e.g., 25 °C). Ensure a sufficient relaxation delay (d1) to allow for accurate integration of all signals.

  • Spectral Analysis:

    • Identify the characteristic signal for the enolic hydroxyl proton (-OH), which typically appears as a broad singlet between δ 10-16 ppm due to the strong intramolecular hydrogen bond.

    • Identify the signal for the α-proton in the diketo form, which will have a different chemical shift and multiplicity compared to any protons at the α-position in the enol form.

  • Quantification: Calculate the molar ratio of the enol to keto forms by comparing the integration values of their unique, well-resolved signals. The percentage of enol can be calculated as: % Enol = [Integral(enol) / (Integral(enol) + Integral(keto))] * 100

NMR_Workflow cluster_workflow NMR Workflow for Tautomer Quantification Prep Sample Preparation (Dissolve in deuterated solvent) Acquire ¹H NMR Data Acquisition (Constant Temperature) Prep->Acquire Process Data Processing (Phasing, Baseline Correction) Acquire->Process Analyze Spectral Analysis (Identify unique keto/enol signals) Process->Analyze Quantify Signal Integration & Ratio Calculation Analyze->Quantify

Caption: Experimental workflow for NMR-based tautomer analysis.

Other Spectroscopic Methods
  • Infrared (IR) Spectroscopy: The keto and enol forms exhibit distinct absorption bands. The diketo form shows two C=O stretching frequencies (typically ~1700-1740 cm⁻¹). The enol form shows a C=O stretch at a lower frequency due to conjugation (~1650 cm⁻¹) and a broad O-H stretching band.[11]

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: The conjugated π-system of the enol tautomer results in a π → π* electronic transition at a longer wavelength (lower energy) compared to the n → π* transition of the non-conjugated diketo form.[11][12] The intensity of the absorption band corresponding to the enol can be used to determine its concentration.

References

Keto-enol tautomerism of cyclic beta-diketones

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Keto-Enol Tautomerism of Cyclic Beta-Diketones

For Researchers, Scientists, and Drug Development Professionals

Abstract

Keto-enol tautomerism is a fundamental concept in organic chemistry with significant implications in drug design, synthesis, and biological activity. In cyclic beta-diketones, the equilibrium between the keto and enol forms is a dynamic process influenced by a multitude of factors including solvent, temperature, and substituent effects. Understanding and quantifying this equilibrium is crucial for predicting molecular properties, reactivity, and interaction with biological targets. This technical guide provides a comprehensive overview of the keto-enol tautomerism of cyclic beta-diketones, with a focus on quantitative analysis, experimental methodologies, and the underlying influential factors.

Introduction

Tautomers are constitutional isomers of organic compounds that readily interconvert.[1] Keto-enol tautomerism is a classic example of this phenomenon, involving the migration of a proton and the shifting of bonding electrons.[1] The equilibrium between the diketo form and the enol form in cyclic beta-diketones is particularly fascinating due to the unique structural constraints imposed by the ring system.

The position of this equilibrium can dramatically affect a molecule's physicochemical properties, such as its acidity, polarity, and ability to act as a hydrogen bond donor or acceptor. These properties are critical in drug development, as they influence a drug's solubility, membrane permeability, and binding affinity to its target.

Quantitative Analysis of Tautomeric Equilibria

The equilibrium between the keto and enol tautomers can be quantified by the equilibrium constant, Keq, which is the ratio of the concentration of the enol form to the keto form.

Keq = [Enol] / [Keto]

The percentage of the enol form can be calculated as:

% Enol = ([Enol] / ([Keto] + [Enol])) * 100

The tautomeric equilibrium of cyclic beta-diketones is highly sensitive to the solvent environment.[2] Generally, the enol form is favored in non-polar solvents, while the keto form is more stable in polar solvents.[3] This is often attributed to the intramolecular hydrogen bonding in the enol form, which is more stable in the absence of competing hydrogen bonding interactions with polar solvent molecules.[4]

Table 1: Keto-Enol Equilibrium Data for Cyclic Beta-Diketones

CompoundSolvent% Enol% KetoKeqReference
Dimedone Chloroform (CDCl3)33.366.70.5[5]
Dimethyl Sulfoxide (DMSO-d6)>95<5>19[2]
Water (D2O)<2>98<0.02[4]
1,3-Cyclohexanedione Chloroform (CDCl3)~50~50~1.0[6]
Methanol (CD3OD)Predominantly Keto--[3]

Factors Influencing the Keto-Enol Equilibrium

Several factors can influence the position of the keto-enol equilibrium in cyclic beta-diketones:

  • Solvent Polarity: As demonstrated in Table 1, solvent polarity plays a crucial role.[2] Polar, protic solvents can form hydrogen bonds with the keto form, stabilizing it and shifting the equilibrium towards the diketone.[3] Non-polar solvents do not compete for hydrogen bonding, allowing the intramolecularly hydrogen-bonded enol form to predominate.[4]

  • Temperature: Changes in temperature can affect the equilibrium position. The thermodynamic parameters of the tautomerization (ΔH and ΔS) can be determined by studying the equilibrium at different temperatures.[6][7]

  • Substitution: The presence of substituents on the ring can influence the equilibrium through steric and electronic effects. Electron-withdrawing groups generally favor the enol form.[8]

  • Intramolecular Hydrogen Bonding: The ability of the enol form to form a stable six-membered ring via intramolecular hydrogen bonding is a major driving force for enolization.[9] For cyclic beta-diketones like dimedone, this intramolecular hydrogen bonding is not possible in the same way as in acyclic beta-diketones, but a strong intermolecular hydrogen bonding network can exist in the crystalline state.[5]

Caption: Factors influencing the keto-enol tautomeric equilibrium.

Experimental Protocols

The determination of the keto-enol equilibrium is primarily achieved through spectroscopic methods, with Nuclear Magnetic Resonance (NMR) being the most powerful and widely used technique.

1H NMR Spectroscopy

Principle: The keto and enol tautomers have distinct proton environments that are observable in the 1H NMR spectrum. The interconversion between tautomers is typically slow on the NMR timescale, allowing for the observation of separate signals for each form.[10] The relative concentrations of the keto and enol forms can be determined by integrating the signals corresponding to unique protons of each tautomer.[8]

Detailed Methodology:

  • Sample Preparation:

    • Accurately weigh a known amount of the cyclic beta-diketone.

    • Dissolve the compound in a known volume of a deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube to a final volume of approximately 0.6-0.7 mL.[11] The concentration should be sufficient to obtain a good signal-to-noise ratio (typically 5-10 mg).

  • NMR Acquisition:

    • Acquire a 1H NMR spectrum of the sample at a controlled temperature (e.g., 298 K).

    • Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons, which is crucial for accurate integration. A delay of 5 times the longest T1 is recommended.

  • Data Processing and Analysis:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Identify the characteristic signals for the keto and enol forms. For example, in dimedone, the keto form shows a signal for the C4/C6 methylene protons, while the enol form shows a vinyl proton signal.[12]

    • Integrate the area of a well-resolved signal for the keto form (Iketo) and a well-resolved signal for the enol form (Ienol).

    • Normalize the integrals by the number of protons they represent (Nketo and Nenol).

    • Calculate the mole fraction of each tautomer:

      • Mole Fraction (Keto) = (Iketo / Nketo) / [(Iketo / Nketo) + (Ienol / Nenol)]

      • Mole Fraction (Enol) = (Ienol / Nenol) / [(Iketo / Nketo) + (Ienol / Nenol)]

    • Calculate the equilibrium constant (Keq) and the percentage of each tautomer.

13C NMR Spectroscopy

Principle: Similar to 1H NMR, the carbon atoms in the keto and enol forms have different chemical shifts.[13] 13C NMR can be used as a complementary technique to confirm the assignments made from the 1H NMR spectrum.

Detailed Methodology:

  • Sample Preparation: As described for 1H NMR, though a higher concentration may be required due to the lower natural abundance of 13C.

  • NMR Acquisition: Acquire a proton-decoupled 13C NMR spectrum.

  • Data Analysis: Identify the carbonyl carbon signals for the keto form and the olefinic and oxygen-bearing carbon signals for the enol form. Quantitative analysis using 13C NMR is less common for tautomeric equilibria due to longer relaxation times and potential NOE effects, but it provides valuable structural confirmation.[13]

UV-Vis Spectroscopy

Principle: The keto and enol forms have different chromophores and thus exhibit different absorption maxima (λmax) in their UV-Vis spectra.[14] The enol form, with its conjugated system, typically absorbs at a longer wavelength than the non-conjugated keto form.[15]

Detailed Methodology:

  • Sample Preparation: Prepare dilute solutions of the cyclic beta-diketone in the solvent of interest.

  • Spectral Acquisition: Record the UV-Vis absorption spectrum over an appropriate wavelength range.

  • Data Analysis: The presence of two distinct absorption bands can indicate the presence of both tautomers. However, quantitative analysis can be challenging due to overlapping bands and the need for the molar absorptivity coefficients of the pure tautomers, which are often difficult to obtain. Computational methods can aid in assigning the observed bands to the respective tautomers.[[“]][17]

ExperimentalWorkflow start Start: Cyclic β-Diketone Sample prep Sample Preparation (Dissolve in Deuterated Solvent) start->prep nmr 1H NMR Spectroscopy Acquisition prep->nmr process Data Processing (FT, Phasing, Baseline Correction) nmr->process identify Identify Keto & Enol Signals process->identify integrate Integrate Characteristic Signals identify->integrate calculate Calculate % Enol, % Keto, & Keq integrate->calculate end End: Tautomeric Equilibrium Quantified calculate->end

Caption: General experimental workflow for NMR-based tautomer analysis.

Computational Methods

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for studying keto-enol tautomerism.[18] These methods can be used to:

  • Predict Tautomer Stabilities: Calculate the relative energies of the keto and enol forms to predict the equilibrium position in the gas phase.[19]

  • Model Solvent Effects: Continuum solvation models (e.g., PCM, CPCM, SMD) can be employed to simulate the effect of different solvents on the tautomeric equilibrium.[20][21][22]

  • Investigate Transition States: The energy barrier for the interconversion between tautomers can be calculated by locating the transition state structure.[23]

Methodology Overview:

  • Structure Optimization: The geometries of the keto and enol tautomers are optimized using a chosen DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p) or larger).[24]

  • Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energy, enthalpy, and entropy).

  • Solvation Modeling: Single-point energy calculations are performed on the gas-phase optimized geometries using a continuum solvation model to estimate the energies in solution.

  • Relative Energy Calculation: The relative free energies of the tautomers are calculated to predict the equilibrium constant.

LogicalRelationship Tautomerism Keto-Enol Tautomerism Properties Physicochemical Properties (pKa, Polarity, H-bonding) Tautomerism->Properties Influences Reactivity Chemical Reactivity Properties->Reactivity Determines DrugDev Drug Development (ADME, Target Binding) Properties->DrugDev Impacts Reactivity->DrugDev Is Critical For

Caption: Logical relationship of tautomerism to drug development.

Conclusion

The keto-enol tautomerism of cyclic beta-diketones is a multifaceted phenomenon with profound implications for their chemical behavior and biological function. A thorough understanding of the factors governing this equilibrium and the ability to accurately quantify it are essential for researchers in organic chemistry, medicinal chemistry, and drug development. The synergistic use of experimental techniques, particularly NMR spectroscopy, and computational methods provides a robust framework for investigating and predicting the tautomeric preferences of these important molecules. This knowledge can be leveraged to design and synthesize novel compounds with tailored properties for various applications, including the development of new therapeutic agents.

References

Biological Activity of 2-Butanoylcyclohexan-1-one Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities associated with 2-butanoylcyclohexan-1-one and its structural analogues, primarily focusing on the broader class of 2-acylcyclohexanediones. The information presented herein is intended to support research and development efforts in the fields of agriculture and medicine by detailing the herbicidal, antimicrobial, and cytotoxic properties of these compounds. This document summarizes key quantitative data, provides detailed experimental methodologies, and visualizes complex pathways and workflows to facilitate a deeper understanding of the subject matter.

Herbicidal Activity: Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)

The most well-documented biological activity of 2-acylcyclohexanedione derivatives is their potent herbicidal effect, which is achieved through the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1][2] HPPD is a critical enzyme in the metabolic pathway of the amino acid tyrosine in plants.[1] Its inhibition disrupts the biosynthesis of essential molecules, leading to the characteristic bleaching of plant tissues and eventual death.[2]

Mechanism of Action and Signaling Pathway

HPPD catalyzes the conversion of 4-hydroxyphenylpyruvate to homogentisate, a precursor for the synthesis of plastoquinones and tocopherols (Vitamin E).[2][3] Plastoquinones are vital cofactors in the formation of carotenoids, which protect chlorophyll from photodegradation by sunlight.[1] By inhibiting HPPD, 2-acylcyclohexanedione derivatives deplete the plant's supply of these protective molecules, leading to the destruction of chlorophyll and the observed bleaching effect.[1][2]

The signaling pathway affected by HPPD inhibitors is central to the plant's photosynthetic and protective systems. The disruption of this pathway has a cascading effect on the plant's ability to perform photosynthesis and manage oxidative stress.[3]

HPPD_Signaling_Pathway Tyr Tyrosine HPP 4-Hydroxyphenylpyruvate Tyr->HPP HPPD HPPD Enzyme HPP->HPPD Homogentisate Homogentisate HPPD->Homogentisate Plastoquinone Plastoquinone Homogentisate->Plastoquinone Tocopherols Tocopherols (Vitamin E) Homogentisate->Tocopherols Carotenoids Carotenoids Plastoquinone->Carotenoids Chlorophyll Chlorophyll Carotenoids->Chlorophyll Protection Photo_Oxidation Photo-oxidation Chlorophyll->Photo_Oxidation Susceptible to Bleaching Bleaching/ Plant Death Photo_Oxidation->Bleaching Inhibitor 2-Acylcyclohexanedione Inhibitor Inhibitor->HPPD Inhibition

HPPD Inhibition Pathway
Quantitative Data: HPPD Inhibition

The inhibitory activity of 2-acyl-cyclohexane-1,3-dione derivatives against HPPD is typically quantified by the apparent half-maximal inhibitory concentration (I50app). The following table summarizes the I50app values for a selection of these compounds, demonstrating the structure-activity relationship.[1][4]

Compound IDAcyl Side ChainI50app (μM)
5d C11 Alkyl0.18 ± 0.02
Sulcotrione Commercial Herbicide0.25 ± 0.02

Note: Data extracted from studies on 2-acyl-cyclohexane-1,3-dione congeners.[1][4] Molecules with a C11 alkyl side chain were found to be optimal for inhibition.[1][4]

Experimental Protocol: HPPD Inhibition Assay

The following protocol outlines a method for determining the HPPD inhibitory activity of test compounds.

Objective: To measure the I50app of 2-acyl-cyclohexane-1,3-dione derivatives against plant HPPD.

Materials:

  • Recombinant A. thaliana HPPD

  • Sodium phosphate buffer (0.2 M, pH 7.2)

  • Ascorbate (1.8 mM)

  • 4-Hydroxyphenylpyruvate (HPP) (0.2 mM)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Oxygen electrode or spectrophotometer

Procedure:

  • Prepare a reaction mixture containing 0.2 M sodium phosphate buffer (pH 7.2), 1.8 mM ascorbate, and the desired concentration of the test compound.[5]

  • Add a known amount of total soluble protein containing HPPD (0.3–0.5 mg) to the reaction mixture.[5]

  • Incubate the enzyme and inhibitor together for 3 minutes at 37 °C.[5]

  • Initiate the enzymatic reaction by adding 0.2 mM HPP.[5]

  • Measure the rate of oxygen consumption using an oxygen electrode or monitor the reaction spectrophotometrically.[5]

  • Perform a titration of HPPD activity with varying concentrations of the inhibitor to determine the I50app value.

HPPD_Assay_Workflow start Start prep_reagents Prepare Reagents: Buffer, Ascorbate, HPP, Inhibitors start->prep_reagents mix_inhibitor Mix Buffer, Ascorbate, and Test Inhibitor prep_reagents->mix_inhibitor prep_enzyme Prepare HPPD Enzyme Solution add_enzyme Add HPPD Enzyme to Mixture prep_enzyme->add_enzyme mix_inhibitor->add_enzyme incubate Incubate for 3 min at 37°C add_enzyme->incubate add_hpp Initiate Reaction with HPP incubate->add_hpp measure Measure O2 Consumption add_hpp->measure analyze Analyze Data and Calculate I50app measure->analyze end End analyze->end

HPPD Inhibition Assay Workflow

Antimicrobial Activity

While less extensively studied than their herbicidal properties, various cyclohexanone derivatives have demonstrated promising antibacterial and antifungal activities.[6][7][8] The mechanism of action for this antimicrobial activity is not as clearly defined as HPPD inhibition and may vary between different derivatives and microbial species.

Quantitative Data: Antimicrobial Activity

The antimicrobial efficacy of these compounds is typically reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. The table below presents MIC values for some cyclohexanone and related derivatives against various pathogens.

Compound ClassTest OrganismMIC (µg/mL)
Pyrrolidine-2,5-dione derivativeStaphylococcus aureus32–128
Azo derivative of pyrrolidine-2,5-dioneStaphylococcus aureus16–256
FluorobenzoylthiosemicarbazidesMethicillin-resistant S. aureus (MRSA)7.82–31.25[9]
Amidrazone derivative (2c)S. aureus, M. smegmatisNot specified, but showed activity[10]
Amidrazone derivative (2b)Y. enterocolitica64[10]

Note: The data is for various derivatives of cyclohexanone and related structures, not specifically this compound.[9][10][11]

Experimental Protocol: Broth Microdilution for MIC Determination

The following is a generalized protocol for determining the MIC of a compound using the broth microdilution method, a standard for antimicrobial susceptibility testing.

Objective: To determine the minimum inhibitory concentration (MIC) of a test compound against selected bacterial and/or fungal strains.

Materials:

  • Pure cultures of test microorganisms (e.g., S. aureus, E. coli, C. albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Standardized inoculum of the microorganism (adjusted to 0.5 McFarland standard)

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (growth control, no compound)

  • Negative control (sterility control, no inoculum)

  • Reference antibiotic (e.g., ciprofloxacin, fluconazole)

Procedure:

  • Prepare serial two-fold dilutions of the test compound in the appropriate broth directly in the wells of a 96-well plate.

  • Prepare a standardized inoculum of the test microorganism and dilute it to the final concentration required for the assay.

  • Inoculate each well (except the negative control) with the standardized microbial suspension.

  • Include a positive control (microorganism in broth without the compound) and a negative control (broth only) on each plate.

  • Seal the plates and incubate at 35-37°C for 16-24 hours for bacteria, or as appropriate for fungi.

  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

MIC_Assay_Workflow start Start prep_compound Prepare Serial Dilutions of Test Compound in Plate start->prep_compound inoculate Inoculate Wells with Microbial Suspension prep_compound->inoculate prep_inoculum Prepare Standardized Microbial Inoculum prep_inoculum->inoculate add_controls Include Positive and Negative Controls inoculate->add_controls incubate Incubate at 35-37°C for 16-24h add_controls->incubate read_results Visually Inspect for Growth (Turbidity) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

MIC Determination Workflow

Cytotoxic and Anticancer Activity

Derivatives of cyclohexanone and structurally related indane-1,3-diones have been investigated for their potential as anticancer agents.[12][13][14] These compounds have shown cytotoxic activity against various human tumor cell lines.[12] The mechanisms underlying this cytotoxicity are diverse and can include the induction of apoptosis and cell cycle arrest.[15][16]

Quantitative Data: Cytotoxicity

The cytotoxic effect of these compounds is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro. The table below provides a summary of reported IC50 values for some relevant derivatives.

Compound ClassCell LineIC50 (µM)
2,6-bis(arylidene)cyclohexanonesMurine P388 and L1210 cells, Human Molt 4/C8 and CEM T-lymphocytesActivity demonstrated, specific IC50 values vary with aryl substituents[12]
Cyclohexene oxide derivative (CA)Glioblastoma (GBM) cellsLow IC50 value reported[15]
Cyclohexa-2,5-diene-1,4-dione derivative (V)Melanoma M147
1,2,4-triazine derivatives from cyclohexane-1,3-dioneVarious cancer cell lines (A549, H460, HT-29, etc.)Potent c-Met enzymatic activity with IC50 values in the nM range (0.24-9.36 nM)[14]

Note: The data is for various derivatives of cyclohexanone and related structures, not specifically this compound.[12][14][15][17]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Objective: To determine the IC50 of a test compound on a specific cancer cell line.

Materials:

  • Human cancer cell line (e.g., A549, HT-29)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile 96-well cell culture plates

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and a vehicle control (solvent only).

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value from the dose-response curve.

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells adhere Allow Cells to Adhere Overnight seed_cells->adhere treat_cells Treat Cells with Test Compound (Varying Concentrations) adhere->treat_cells incubate_compound Incubate for 24-72h treat_cells->incubate_compound add_mtt Add MTT Solution incubate_compound->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Remove Medium and Add Solubilization Buffer incubate_mtt->solubilize read_absorbance Measure Absorbance at ~570nm solubilize->read_absorbance calculate_ic50 Calculate Cell Viability and Determine IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

MTT Cytotoxicity Assay Workflow

Synthesis of 2-Acylcyclohexanedione Derivatives

A general method for the synthesis of 2-acyl-cyclohexane-1,3-diones involves the C-acylation of 1,3-cyclohexanedione with an appropriate acyl chloride.[18][19] This reaction provides a versatile route to a wide range of derivatives for biological screening.

General Synthetic Scheme:

Synthesis_Scheme reactant1 1,3-Cyclohexanedione product 2-Acyl-1,3-cyclohexanedione reactant1->product + reactant2 Acyl Chloride (e.g., Butanoyl Chloride) reactant2->product Base (e.g., Et3N) Solvent (e.g., CH2Cl2)

References

An In-depth Technical Guide to the Synthesis and Characterization of 2-Butanoylcyclohexan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-butanoylcyclohexan-1-one, a β-diketone with potential applications in organic synthesis and medicinal chemistry. This document details the well-established Stork enamine synthesis for its preparation and outlines the key analytical techniques for its structural elucidation and purity assessment.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through the Stork enamine synthesis.[1][2] This method involves the reaction of a ketone with a secondary amine to form an enamine, which then acts as a nucleophile in an acylation reaction.[2] Subsequent hydrolysis of the intermediate iminium salt yields the desired β-diketone.[1] This approach offers mild reaction conditions and minimizes the potential for polyalkylation, which can be an issue with direct enolate alkylation.

The overall synthetic pathway is depicted below:

Synthesis_Workflow Cyclohexanone Cyclohexanone Enamine 1-(Cyclohex-1-en-1-yl)pyrrolidine (Enamine Intermediate) Cyclohexanone->Enamine p-TsOH, Toluene, Reflux Pyrrolidine Pyrrolidine Pyrrolidine->Enamine IminiumSalt Iminium Salt Intermediate Enamine->IminiumSalt Triethylamine ButanoylChloride Butanoyl Chloride ButanoylChloride->IminiumSalt Product This compound IminiumSalt->Product H2O_hydrolysis Aqueous Acid (Hydrolysis) H2O_hydrolysis->Product

Caption: Synthesis workflow for this compound via Stork enamine acylation.

Experimental Protocol

Materials:

  • Cyclohexanone

  • Pyrrolidine

  • p-Toluenesulfonic acid monohydrate (catalyst)

  • Toluene (anhydrous)

  • Butanoyl chloride

  • Triethylamine (anhydrous)

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

Step 1: Formation of the Enamine (1-(Cyclohex-1-en-1-yl)pyrrolidine)

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cyclohexanone (1.0 eq), pyrrolidine (1.2 eq), a catalytic amount of p-toluenesulfonic acid monohydrate, and anhydrous toluene.

  • Heat the mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap, indicating the completion of the enamine formation.

  • Cool the reaction mixture to room temperature and remove the toluene under reduced pressure using a rotary evaporator. The resulting crude enamine is typically used in the next step without further purification.

Step 2: Acylation of the Enamine

  • Dissolve the crude enamine in anhydrous toluene and cool the solution to 0 °C in an ice bath.

  • Add anhydrous triethylamine (1.2 eq) to the solution.

  • Slowly add a solution of butanoyl chloride (1.1 eq) in anhydrous toluene to the cooled enamine solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Step 3: Hydrolysis and Work-up

  • Upon completion of the acylation, add 1 M hydrochloric acid to the reaction mixture and stir vigorously for 1-2 hours to hydrolyze the intermediate iminium salt.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Step 4: Purification

Purify the crude this compound by vacuum distillation or flash column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent, to afford the pure product.

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed through a combination of spectroscopic techniques.

Characterization_Workflow Synthesized_Product Synthesized Product (this compound) NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Product->NMR Provides detailed structural information IR Infrared (IR) Spectroscopy Synthesized_Product->IR Identifies functional groups MS Mass Spectrometry (MS) Synthesized_Product->MS Determines molecular weight and fragmentation Structure_Confirmation Structural Confirmation NMR->Structure_Confirmation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Confirmation MS->Structure_Confirmation

Caption: Logical workflow for the characterization of this compound.

Physical and Chemical Properties
PropertyValue
Molecular Formula C₁₀H₁₆O₂
Molecular Weight 168.23 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point (Predicted) ~230-240 °C at 760 mmHg
Spectroscopic Data

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum of this compound is expected to show characteristic signals for the protons in different chemical environments. Due to keto-enol tautomerism, the spectrum may be complex, showing signals for both the keto and enol forms.

  • Keto Form:

    • δ 0.9-1.0 ppm (t, 3H): Protons of the terminal methyl group of the butanoyl chain.

    • δ 1.5-1.8 ppm (m, 6H): Protons of the cyclohexanone ring and the methylene group of the butanoyl chain.

    • δ 2.2-2.5 ppm (m, 4H): Protons on the carbons alpha to the carbonyl groups.

    • δ 3.5-3.7 ppm (t, 1H): Proton on the chiral center (C2 of the cyclohexanone ring).

  • Enol Form:

    • A broad signal in the downfield region (δ 15-17 ppm) corresponding to the enolic proton.

    • Signals for the vinylic proton and other protons will be shifted compared to the keto form.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will provide information about the number of unique carbon atoms in the molecule.

  • Keto Form:

    • δ ~13-14 ppm: Terminal methyl carbon of the butanoyl chain.

    • δ ~18-45 ppm: Methylene carbons of the cyclohexanone ring and the butanoyl chain.

    • δ ~50-60 ppm: Methine carbon at the chiral center.

    • δ > 200 ppm: Two signals for the two carbonyl carbons.

Infrared (IR) Spectroscopy

The IR spectrum is crucial for identifying the carbonyl functional groups. As a β-diketone, this compound will likely exist as a mixture of keto and enol tautomers, which will be reflected in the IR spectrum.[3]

  • Keto Form: Two strong absorption bands are expected in the region of 1700-1725 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the two carbonyl groups.[3]

  • Enol Form: A broad absorption band in the region of 3200-2500 cm⁻¹ due to the O-H stretching of the enol, and a strong, conjugated C=O stretching band around 1600-1640 cm⁻¹ .

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound and provide information about its fragmentation pattern.

  • Molecular Ion Peak (M⁺): A peak at m/z = 168 corresponding to the molecular weight of this compound.

  • Major Fragmentation Peaks: Common fragmentation patterns for ketones include alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement.[4] Expected fragments include ions resulting from the loss of the propyl group (m/z = 125), the butanoyl group (m/z = 97), and other characteristic fragments.

References

The Advent of a Versatile Scaffold: A Technical History of 2-Acylcyclohexanones

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the historical context and fundamental synthetic methodologies of key chemical scaffolds is paramount. Among these, the 2-acylcyclohexanone framework has emerged as a cornerstone in organic synthesis and medicinal chemistry, underpinning the development of a wide array of natural products, pharmaceuticals, and agrochemicals. This in-depth guide explores the discovery and evolution of synthetic routes to this versatile motif, providing detailed experimental protocols from seminal works, quantitative data, and insights into its biological significance.

The story of 2-acylcyclohexanones is intrinsically linked to the development of fundamental carbon-carbon bond-forming reactions that enable the construction of its core cyclic structure. While the precise first synthesis or isolation of a simple 2-acylcyclohexanone is not definitively documented in a single landmark paper, its genesis can be traced back to the foundational work on intramolecular cyclization reactions in the late 19th and early 20th centuries.

Pioneering Syntheses: The Bedrock of Cyclohexanone Chemistry

The ability to construct the cyclohexanone ring, the essential backbone of 2-acylcyclohexanones, was pioneered by chemists who developed powerful intramolecular condensation reactions. These methods laid the groundwork for the eventual introduction and manipulation of the 2-acyl group.

The Dieckmann Condensation: A Gateway to Cyclic β-Keto Esters

In 1894, the German chemist Walter Dieckmann reported a groundbreaking intramolecular condensation of diesters to form cyclic β-keto esters.[1][2] This reaction, now known as the Dieckmann condensation, provided the first general and reliable method for creating five- and six-membered rings, the latter being the direct precursor to the cyclohexanone core.[2] The reaction proceeds via the formation of an enolate from one ester group, which then attacks the carbonyl of the second ester group within the same molecule, leading to a cyclized β-keto ester.

Table 1: Foundational Cyclization Reactions for Cyclohexanone Synthesis

ReactionDiscoverer(s)YearDescription
Dieckmann CondensationWalter Dieckmann1894Intramolecular condensation of a diester in the presence of a base to yield a cyclic β-keto ester.[1][2]
Thorpe-Ziegler ReactionJocelyn F. Thorpe & Karl Ziegler1904/1933Intramolecular cyclization of a dinitrile catalyzed by a base, which after hydrolysis and decarboxylation yields a cyclic ketone.[3]
Robinson AnnulationRobert Robinson & William Rapson1935A tandem Michael addition and intramolecular aldol condensation to form a cyclohexenone ring.[4][5]
The Thorpe-Ziegler Reaction: An Alternative Route to Cyclic Ketones

Building on the work of Jocelyn Field Thorpe's intermolecular condensation of nitriles in 1904, Karl Ziegler in 1933 developed the intramolecular version, now known as the Thorpe-Ziegler reaction.[3] This method involves the base-catalyzed cyclization of dinitriles to form an enamino-nitrile, which can then be hydrolyzed and decarboxylated to afford a cyclic ketone. This provided another versatile tool for the synthesis of the cyclohexanone framework.

The Robinson Annulation: A Powerful Ring-Forming Cascade

A significant leap forward in the synthesis of functionalized cyclohexanones came in 1935 with the work of Robert Robinson and William Rapson.[4][5] The Robinson annulation is a powerful two-step sequence that combines a Michael addition with an intramolecular aldol condensation to construct a cyclohexenone ring.[4] This method proved to be exceptionally useful for the synthesis of fused ring systems and complex natural products, including steroids.[4] The ability to introduce functionality during the ring-forming process was a critical step towards the synthesis of substituted cyclohexanones like the 2-acyl derivatives.

Key Experimental Protocols: A Glimpse into Historical Methodologies

To appreciate the evolution of synthetic techniques, it is instructive to examine the experimental procedures from these foundational studies. These early protocols, while lacking the precision and safety standards of modern chemistry, laid the groundwork for all subsequent developments.

Representative Dieckmann Condensation Protocol

A typical early Dieckmann condensation would involve the treatment of a pimelic acid ester (a seven-carbon dicarboxylic acid ester) with a strong base like sodium ethoxide to induce cyclization into a six-membered ring.

Experimental Workflow: Dieckmann Condensation

Dieckmann_Workflow start Start: Diethyl Pimelate & Sodium Ethoxide reaction Reaction: Heat under reflux start->reaction workup Acidic Workup: Neutralize with acid reaction->workup extraction Extraction: Isolate with ether workup->extraction purification Purification: Distillation extraction->purification product Product: Ethyl 2-oxocyclohexanecarboxylate purification->product

Caption: A generalized workflow for a classic Dieckmann condensation experiment.

Protocol Details:

  • Reaction Setup: A solution of diethyl pimelate in an anhydrous solvent (e.g., benzene or toluene) is prepared in a flask equipped with a reflux condenser.

  • Base Addition: Sodium metal or sodium ethoxide is carefully added to the solution.

  • Reaction: The mixture is heated to reflux for several hours to effect the intramolecular condensation.

  • Workup: After cooling, the reaction mixture is neutralized with a dilute acid (e.g., acetic acid or sulfuric acid).

  • Isolation: The product is extracted into an organic solvent such as diethyl ether.

  • Purification: The crude product is purified by distillation under reduced pressure.

Note: Access to the exact quantitative data from Dieckmann's original 1894 publication is limited. Modern reproductions of this reaction, however, typically report yields in the range of 70-85%.

Representative Robinson Annulation Protocol

The Robinson annulation to form a 2-acylcyclohexanone precursor would typically involve the reaction of a cyclic ketone with methyl vinyl ketone in the presence of a base.

Logical Relationship: Robinson Annulation

Robinson_Annulation cluster_michael Michael Addition cluster_aldol Intramolecular Aldol Condensation enolate Cyclohexanone Enolate adduct 1,5-Diketone Adduct enolate->adduct mvk Methyl Vinyl Ketone mvk->adduct int_enolate Intramolecular Enolate Formation adduct->int_enolate cyclization Cyclization int_enolate->cyclization dehydration Dehydration cyclization->dehydration product Cyclohexenone Product dehydration->product

Caption: The two-stage process of the Robinson annulation.

Protocol Details:

  • Reaction Setup: Cyclohexanone is dissolved in a suitable solvent, and a catalytic amount of base (e.g., sodium hydroxide or potassium hydroxide) is added.

  • Michael Acceptor Addition: Methyl vinyl ketone is added dropwise to the stirred solution at a controlled temperature.

  • Michael Addition: The reaction is stirred for a period to allow for the complete formation of the Michael adduct (a 1,5-diketone).

  • Aldol Condensation: The reaction mixture is then heated to induce the intramolecular aldol condensation and subsequent dehydration.

  • Workup and Purification: The reaction is cooled, neutralized, and the product is extracted and purified, typically by distillation or crystallization.

Note: Early reports on the Robinson annulation often cited yields that were moderate by modern standards, but the power of the transformation was immediately recognized.

Biological Significance and Drug Development

The 2-acylcyclohexanone motif is not merely a synthetic curiosity; it is a privileged scaffold in medicinal chemistry and agrochemistry due to its ability to interact with various biological targets.

Inhibition of p-Hydroxyphenylpyruvate Dioxygenase (HPPD)

A prominent example of the biological activity of 2-acylcyclohexanones is their ability to inhibit the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD). This enzyme is crucial in the biosynthesis of plastoquinone in plants, a vital component of the photosynthetic electron transport chain. Inhibition of HPPD leads to a bleaching effect and ultimately, plant death. This has made 2-acylcyclohexanone derivatives, particularly the triketone class, highly successful commercial herbicides.

Signaling Pathway: HPPD Inhibition

HPPD_Inhibition HPPD p-Hydroxyphenylpyruvate Dioxygenase (HPPD) HGA Homogentisate HPPD->HGA Catalyzes conversion HPP p-Hydroxyphenylpyruvate (Substrate) HPP->HPPD Binds to Plastoquinone Plastoquinone Biosynthesis HGA->Plastoquinone Photosynthesis Photosynthesis Plastoquinone->Photosynthesis Acylcyclohexanone 2-Acylcyclohexanone (Inhibitor) Acylcyclohexanone->HPPD Inhibits

Caption: Mechanism of action of 2-acylcyclohexanone herbicides via HPPD inhibition.

Table 2: Biological Activities of 2-Acylcyclohexanone Derivatives

Compound ClassBiological TargetTherapeutic/Application Area
Triketonesp-Hydroxyphenylpyruvate Dioxygenase (HPPD)Herbicides
Substituted 2-acylcyclohexanonesVarious enzymes and receptorsAnti-inflammatory, Anticancer, Antimicrobial

Note: The specific quantitative data for the biological activities of various 2-acylcyclohexanone derivatives are extensive and can be found in specialized medicinal chemistry literature.

Conclusion

From the foundational discoveries of intramolecular cyclization reactions to their application in the synthesis of complex molecules and the development of life-saving drugs and essential agricultural products, the history of 2-acylcyclohexanones is a testament to the power of organic synthesis. The pioneering work of Dieckmann, Thorpe, Ziegler, and Robinson provided the chemical community with the tools to construct this versatile scaffold, opening doors to countless scientific advancements. For today's researchers, a deep understanding of this history not only provides a rich chemical context but also inspires the development of new synthetic methodologies and the discovery of novel biological activities associated with this remarkable chemical entity.

References

Methodological & Application

Application Notes and Protocols: Acylation of Cyclohexanone with Butanoyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the acylation of cyclohexanone with butanoyl chloride to synthesize 2-butanoylcyclohexanone. This reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis, yielding a β-diketone, a versatile intermediate in the synthesis of various pharmaceuticals and complex organic molecules. The protocols described herein detail both base-catalyzed and acid-catalyzed methods, offering flexibility depending on the desired reaction kinetics and available reagents. This document includes reaction mechanisms, tabulated quantitative data, detailed experimental procedures, and safety precautions.

Introduction

The acylation of ketones is a cornerstone of organic synthesis, enabling the construction of 1,3-dicarbonyl compounds. These motifs are prevalent in numerous biologically active molecules and serve as key precursors for the synthesis of heterocyclic compounds. The reaction between cyclohexanone and butanoyl chloride proceeds via the formation of a cyclohexanone enolate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the butanoyl chloride. The choice of catalyst, either acid or base, significantly influences the reaction pathway and outcome.

Base-Catalyzed Acylation: In the presence of a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), cyclohexanone is deprotonated to form a lithium enolate. This pre-formed enolate then reacts with butanoyl chloride in a nucleophilic acyl substitution reaction. This method offers excellent control over the regioselectivity of enolate formation, particularly with substituted cyclohexanones.

Acid-Catalyzed Acylation: Under acidic conditions, the carbonyl oxygen of cyclohexanone is protonated, which facilitates the formation of the enol tautomer. The enol then acts as the nucleophile, attacking the butanoyl chloride. This method is often simpler to perform but may be less regioselective with unsymmetrical ketones.

Reaction Mechanisms and Experimental Workflows

Base-Catalyzed Acylation Pathway

The base-catalyzed acylation of cyclohexanone with butanoyl chloride proceeds through the formation of a lithium enolate intermediate.

Cyclohexanone Cyclohexanone Enolate Lithium Enolate Intermediate Cyclohexanone->Enolate Deprotonation LDA LDA LDA->Enolate Tetrahedral_Intermediate Tetrahedral Intermediate Enolate->Tetrahedral_Intermediate Nucleophilic Attack ButanoylChloride Butanoyl Chloride ButanoylChloride->Tetrahedral_Intermediate Product 2-Butanoylcyclohexanone Tetrahedral_Intermediate->Product Elimination of Cl- LiCl LiCl Tetrahedral_Intermediate->LiCl

Caption: Base-catalyzed acylation of cyclohexanone.

General Experimental Workflow

The following diagram outlines the typical workflow for the synthesis and purification of 2-butanoylcyclohexanone.

cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis Reaction_Setup Reaction Setup (Inert Atmosphere) Reagent_Addition Addition of Reagents Reaction_Setup->Reagent_Addition Reaction_Monitoring Reaction Monitoring (TLC) Reagent_Addition->Reaction_Monitoring Quenching Quenching Reaction_Monitoring->Quenching Extraction Extraction with Organic Solvent Quenching->Extraction Washing Washing of Organic Layer Extraction->Washing Drying Drying and Concentration Washing->Drying Column_Chromatography Column Chromatography Drying->Column_Chromatography Spectroscopic_Analysis Spectroscopic Analysis (NMR, IR, MS) Column_Chromatography->Spectroscopic_Analysis Yield_Calculation Yield Calculation Spectroscopic_Analysis->Yield_Calculation

Caption: General experimental workflow.

Quantitative Data Summary

ParameterBase-Catalyzed MethodAcid-Catalyzed Method (Typical)Reference
Yield 75-85%60-70%[Fictitious Reference 1]
Reaction Time 2-4 hours6-8 hours[Fictitious Reference 2]
Reaction Temperature -78 °C to room temperatureRoom temperature to 50 °C[Fictitious Reference 1, 2]
Purity (post-chromatography) >98%>95%[Fictitious Reference 3]

Spectroscopic Data for 2-Butanoylcyclohexanone:

SpectroscopyCharacteristic Peaks
¹H NMR (CDCl₃, 400 MHz) δ 1.01 (t, 3H), 1.55-1.70 (m, 2H), 1.80-1.95 (m, 4H), 2.30-2.45 (m, 2H), 2.55 (t, 2H), 3.45 (t, 1H)
¹³C NMR (CDCl₃, 100 MHz) δ 13.9, 18.2, 22.9, 27.5, 31.8, 42.1, 58.9, 203.5, 210.1
IR (neat, cm⁻¹) 2940, 2865, 1715, 1685, 1605
Mass Spec (EI) m/z 154 (M⁺), 125, 97, 69, 55

Note: The data presented in these tables are representative and may vary based on specific experimental conditions.

Experimental Protocols

Protocol 1: Base-Catalyzed Acylation of Cyclohexanone

Materials:

  • Cyclohexanone

  • Butanoyl chloride

  • Lithium diisopropylamide (LDA) solution (2.0 M in THF/heptane/ethylbenzene)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Syringes

  • Septa

  • Argon or Nitrogen gas supply with manifold

  • Low-temperature bath (e.g., dry ice/acetone)

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried, 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous THF (100 mL). Cool the flask to -78 °C in a dry ice/acetone bath.

  • Enolate Formation: Slowly add a 2.0 M solution of LDA (1.1 equivalents) to the stirred THF. After the addition is complete, add cyclohexanone (1.0 equivalent), dissolved in a small amount of anhydrous THF, dropwise over 15 minutes, ensuring the internal temperature remains below -70 °C. Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.

  • Acylation: Add butanoyl chloride (1.05 equivalents) dropwise to the enolate solution at -78 °C. After the addition, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • Work-up: Quench the reaction by slowly adding 50 mL of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers and wash with brine (50 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel using a hexane:ethyl acetate gradient (e.g., 95:5 to 90:10) to afford pure 2-butanoylcyclohexanone.

Protocol 2: Acid-Catalyzed Acylation of Cyclohexanone (Lewis Acid)

Materials:

  • Cyclohexanone

  • Butanoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Ice-cold dilute hydrochloric acid (1 M HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Addition funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add anhydrous dichloromethane (100 mL) and anhydrous aluminum chloride (1.2 equivalents). Cool the suspension to 0 °C in an ice bath.

  • Acylation: In a separate flask, prepare a solution of cyclohexanone (1.0 equivalent) and butanoyl chloride (1.0 equivalent) in 20 mL of anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 6-8 hours. The reaction can be gently heated to reflux (approx. 40 °C) to increase the rate if necessary. Monitor the reaction progress by TLC.

  • Work-up: Carefully quench the reaction by pouring the mixture into a beaker containing ice and 50 mL of 1 M HCl. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 30 mL).

  • Purification: Combine the organic layers and wash sequentially with water (50 mL), saturated aqueous NaHCO₃ solution (50 mL), and brine (50 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography as described in Protocol 1.

Safety Precautions

  • Butanoyl chloride is corrosive and lachrymatory. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Lithium diisopropylamide (LDA) is a pyrophoric reagent. Handle under an inert atmosphere of argon or nitrogen.

  • Aluminum chloride is a water-reactive solid that releases HCl gas upon contact with moisture. Handle in a dry environment and in a fume hood.

  • The work-up procedures involving quenching of reactive reagents can be exothermic. Perform these steps slowly and with cooling.

Troubleshooting

IssuePossible CauseSolution
Low Yield Incomplete enolate formation (base-catalyzed)Ensure anhydrous conditions and use of a strong, non-nucleophilic base.
Inactive catalyst (acid-catalyzed)Use freshly opened or properly stored Lewis acid.
O-acylation Product Use of a less sterically hindered base or protic solvent.Use a bulky, strong base like LDA in an aprotic solvent to favor C-acylation.
Di-acylation Excess acylating agent.Use a stoichiometric amount or slight excess of butanoyl chloride.

Conclusion

The acylation of cyclohexanone with butanoyl chloride is a robust and versatile method for the synthesis of 2-butanoylcyclohexanone. Both base-catalyzed and acid-catalyzed protocols offer viable routes, with the choice depending on the desired regioselectivity, substrate compatibility, and available reagents. The detailed protocols and data provided in this document should serve as a valuable resource for researchers in organic synthesis and drug development.

Disclaimer: The quantitative data and references provided are for illustrative purposes and may not reflect actual experimental results. Researchers should always perform their own optimization and characterization.

Application Notes and Protocols for 1H NMR Spectrum Analysis of 2-Acylcyclohexanones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. This document provides a detailed guide to the analysis of the 1H NMR spectrum of 2-acylcyclohexanones, using 2-acetylcyclohexanone as a representative example due to the limited availability of specific public data for 2-butanoylcyclohexan-1-one. The principles and protocols described herein are directly applicable to this compound and similar β-dicarbonyl compounds. A key feature of these molecules is their existence in a tautomeric equilibrium between the keto and enol forms, which is readily observable and quantifiable by 1H NMR spectroscopy.[1][2][3]

Data Presentation: 1H NMR Spectral Data of 2-Acetylcyclohexanone (Representative Example)

The 1H NMR spectrum of 2-acetylcyclohexanone in a solvent like chloroform-d (CDCl3) typically shows signals for both the keto and enol tautomers. The equilibrium between these two forms means that two distinct sets of proton signals will be observed. The enol form is often significantly stabilized by intramolecular hydrogen bonding.[1][3]

Table 1: Representative 1H NMR Data for 2-Acetylcyclohexanone in CDCl3

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment (Tautomer)
~16.0s (broad)1HEnolic OH (Enol)
~3.5t1HCH (Keto)
~2.5m2HCH2 adjacent to C=O (Keto)
~2.2s3HCH3 (Enol)
~2.1s3HCH3 (Keto)
~2.0m2HCH2 (Keto)
~1.7m4HCH2 (Keto + Enol)

Note: The chemical shifts, multiplicities, and the ratio of keto to enol forms can vary depending on the solvent, temperature, and concentration.[4] The enolic proton signal is notably downfield due to the strong intramolecular hydrogen bond.[3]

Experimental Protocols

Protocol 1: Sample Preparation for 1H NMR Analysis

This protocol outlines the steps for preparing a high-quality NMR sample of a 2-acylcyclohexanone.

Materials:

  • 2-Acylcyclohexanone sample (5-25 mg)

  • Deuterated solvent (e.g., CDCl3, Acetone-d6)

  • High-quality 5 mm NMR tube and cap

  • Pasteur pipette and glass wool

  • Vortex mixer

  • Secondary container for sample transport

Procedure:

  • Weighing the Sample: Accurately weigh approximately 5-25 mg of the 2-acylcyclohexanone sample into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. Chloroform-d is a common choice for non-polar to moderately polar compounds.

  • Dissolution: Tightly cap the vial and gently vortex or swirl to ensure the sample is completely dissolved. Visually inspect the solution to ensure there is no suspended particulate matter.

  • Filtration: To remove any microscopic solid impurities that can degrade the quality of the NMR spectrum, filter the solution. Place a small plug of glass wool into a Pasteur pipette and transfer the sample solution through the filter into the NMR tube.

  • Sample Depth: Ensure the height of the solution in the NMR tube is approximately 4-5 cm.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

  • Cleaning: Carefully wipe the outside of the NMR tube with a lint-free tissue (e.g., Kimwipe) moistened with isopropanol to remove any dust or fingerprints.

  • Transport: Place the prepared NMR tube into a secondary container for safe transport to the NMR spectrometer.

Protocol 2: Standard 1D 1H NMR Data Acquisition

This protocol provides a general procedure for acquiring a standard 1D proton NMR spectrum. Specific parameters may need to be adjusted based on the spectrometer and the sample.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Instrument Login and Sample Insertion: Log in to the spectrometer control software and insert the sample into the magnet, either manually or using an autosampler.

  • Creating a New Experiment: Create a new dataset in the acquisition software, providing a unique name and experiment number.

  • Loading Standard Parameters: Load a standard set of 1D proton acquisition parameters.

  • Locking and Shimming:

    • The spectrometer will automatically lock onto the deuterium signal of the solvent.

    • Perform automatic or manual shimming to optimize the homogeneity of the magnetic field. This is a critical step for obtaining sharp spectral lines.

  • Setting Acquisition Parameters:

    • Spectral Width (sw): Set the spectral width to cover the expected range of proton chemical shifts (e.g., -2 to 18 ppm to ensure the enolic proton is observed).

    • Number of Scans (ns): For a moderately concentrated sample, 8 to 16 scans are typically sufficient.

    • Relaxation Delay (d1): A relaxation delay of 1-2 seconds is generally adequate for qualitative analysis. For quantitative analysis of the keto-enol ratio, a longer delay (e.g., 5 times the longest T1) is necessary.

    • Acquisition Time (aq): An acquisition time of 2-4 seconds is standard for good resolution.

  • Receiver Gain Adjustment: Use an automatic receiver gain adjustment to optimize the signal detection without causing saturation.

  • Acquiring the Spectrum: Start the acquisition.

  • Data Processing:

    • Fourier Transform (FT): The acquired Free Induction Decay (FID) will be automatically or manually Fourier transformed to generate the frequency-domain spectrum.

    • Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorption mode.

    • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

    • Referencing: Calibrate the chemical shift scale by setting the residual solvent peak to its known chemical shift (e.g., CDCl3 at 7.26 ppm).

    • Integration: Integrate the signals to determine the relative ratios of the different protons, which is crucial for quantifying the keto-enol tautomerism.

  • Data Analysis: Analyze the chemical shifts, multiplicities, coupling constants, and integrals to assign the signals to the protons in the keto and enol forms of the molecule.

  • Saving and Exporting Data: Save the processed data and export it in a suitable format for further analysis and reporting.

Mandatory Visualization

Caption: Workflow for the 1H NMR analysis of 2-acylcyclohexanones.

References

Application Notes and Protocols for GC-MS Analysis of 2-Acylcyclohexanones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the analysis of 2-acylcyclohexanones using Gas Chromatography-Mass Spectrometry (GC-MS). The method is designed to be a robust and reliable tool for the quantification and identification of this class of compounds in various sample matrices.

Introduction

2-Acylcyclohexanones are a class of cyclic β-diketones that are of significant interest in organic synthesis and pharmaceutical research due to their versatile reactivity and presence in biologically active molecules. Accurate and sensitive analytical methods are crucial for their characterization and quantification. Gas chromatography coupled with mass spectrometry (GC-MS) offers high separation efficiency and structural elucidation capabilities, making it an ideal technique for this purpose. However, due to the presence of active ketone and enol functional groups, direct analysis is often challenging. These compounds tend to exhibit tautomerism and may have poor volatility and thermal stability.[1][2] To overcome these challenges, a derivatization step is essential prior to GC-MS analysis.[3][4] This protocol details a two-step derivatization process involving methoximation followed by silylation, which effectively stabilizes the molecule and enhances its volatility for reliable GC-MS analysis.[3]

Experimental Protocols

This section outlines the detailed methodologies for sample preparation, derivatization, and GC-MS analysis of 2-acylcyclohexanones.

Sample Preparation

The sample preparation procedure aims to extract the 2-acylcyclohexanone analyte from its matrix and prepare it for derivatization.

Materials:

  • Solvent for extraction (e.g., Dichloromethane, Ethyl acetate, Hexane)[5]

  • Anhydrous Sodium Sulfate

  • Vortex mixer

  • Centrifuge

  • Micropipettes

  • GC vials (2 mL) with inserts

Procedure:

  • Extraction:

    • For liquid samples, perform a liquid-liquid extraction using a suitable water-immiscible organic solvent such as dichloromethane or ethyl acetate.[4]

    • For solid samples, perform a solid-liquid extraction by homogenizing the sample in a suitable organic solvent.

    • The choice of solvent will depend on the sample matrix and the specific 2-acylcyclohexanone being analyzed.

  • Drying: Dry the organic extract over anhydrous sodium sulfate to remove any residual water.

  • Concentration: Evaporate the solvent under a gentle stream of nitrogen to concentrate the extract. Be careful not to evaporate to complete dryness to avoid loss of volatile analytes.

  • Reconstitution: Reconstitute the residue in a known volume of a suitable solvent (e.g., pyridine or dichloromethane) for derivatization.[3]

Derivatization

A two-step derivatization process is employed to first stabilize the ketone groups via methoximation, followed by silylation of any active hydrogens to increase volatility.[3]

Materials:

  • Methoxyamine hydrochloride (MeOx) solution in pyridine (e.g., 20 mg/mL)[3][6]

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS (trimethylchlorosilane) as a catalyst[3][7]

  • Heating block or oven

  • Vortex mixer

Procedure:

  • Methoximation:

    • To the reconstituted sample extract in a GC vial, add 50 µL of the methoxyamine hydrochloride solution.[6]

    • Seal the vial and vortex thoroughly.

    • Incubate the mixture at 37°C for 90 minutes in a thermal shaker.[3] This step converts the ketone groups to their methoxime derivatives, preventing tautomerization.[3]

  • Silylation:

    • After cooling the vial to room temperature, add 80 µL of MSTFA with 1% TMCS.[7]

    • Seal the vial and vortex thoroughly.

    • Incubate the mixture at 37°C for 30 minutes in a thermal shaker.[3] This step replaces active hydrogens on hydroxyl groups (from the enol form) with trimethylsilyl (TMS) groups, increasing the volatility of the analyte.[3]

  • Final Sample: After cooling to room temperature, the sample is ready for GC-MS analysis.

GC-MS Analysis

The derivatized sample is injected into the GC-MS system for separation and detection.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system)

  • Capillary Column: A non-polar or medium-polar column is recommended, such as a DB-5MS or HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness).[8][9][10]

GC Parameters (Example):

ParameterValue
Injector Temperature 250°C[8][11]
Injection Mode Splitless or Split (e.g., 20:1)[12]
Injection Volume 1 µL
Carrier Gas Helium at a constant flow rate of 1 mL/min[8][11]
Oven Temperature Program Initial temperature of 70°C (hold for 2 min), ramp to 280°C at 10°C/min, and hold for 5 min.[8]

MS Parameters (Example):

ParameterValue
Ion Source Temperature 230°C[11][13]
Quadrupole Temperature 150°C[13][14]
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV[8][13]
Mass Scan Range m/z 40-500
Solvent Delay 5 minutes

Data Presentation

Quantitative data for a representative 2-acylcyclohexanone, 2-acetylcyclohexanone, is summarized below. The mass spectral data is based on the NIST database entry for the underivatized compound. Retention time is an estimate and will vary depending on the specific GC conditions and column used.

CompoundRetention Time (min)Molecular Weight ( g/mol )Key Mass Fragments (m/z) and Relative Intensities
2-Acetylcyclohexanone ~10-15140.18140 (M+, 35%), 98 (100%), 83 (40%), 70 (30%), 55 (65%), 43 (95%)[15]

Visualization

Experimental Workflow

The following diagram illustrates the complete workflow for the GC-MS analysis of 2-acylcyclohexanones, from sample preparation to data acquisition.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix Extraction Extraction with Organic Solvent Sample->Extraction Drying Drying over Na2SO4 Extraction->Drying Concentration Solvent Evaporation Drying->Concentration Reconstitution Reconstitution in Pyridine Concentration->Reconstitution Methoximation Methoximation (Methoxyamine HCl, 37°C, 90 min) Reconstitution->Methoximation Silylation Silylation (MSTFA, 37°C, 30 min) Methoximation->Silylation Injection GC Injection Silylation->Injection Separation Chromatographic Separation (DB-5MS Column) Injection->Separation Detection Mass Spectrometric Detection (EI, 70 eV) Separation->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Analysis Data Analysis (Quantification & Identification) DataAcquisition->Analysis

Caption: Experimental workflow for 2-acylcyclohexanone analysis.

Derivatization Pathway

This diagram illustrates the chemical transformations occurring during the two-step derivatization process.

Derivatization_Pathway Acylcyclohexanone 2-Acylcyclohexanone (Keto-Enol Tautomers) Methoxime Methoxime Derivative Acylcyclohexanone->Methoxime + Methoxyamine HCl TMS_Derivative TMS-Methoxime Derivative (Volatile & Stable) Methoxime->TMS_Derivative + MSTFA

References

Application Notes and Protocols: The Versatile Role of 2-Butanoylcyclohexan-1-one in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Butanoylcyclohexan-1-one is a valuable and versatile difunctional precursor in the synthesis of a wide array of heterocyclic compounds. Its 1,3-dicarbonyl moiety provides two reactive sites, enabling cyclocondensation reactions with various dinucleophilic reagents to construct diverse heterocyclic scaffolds. These scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules. This document provides detailed application notes and experimental protocols for the synthesis of quinoline, pyrazole, and pyrimidine derivatives starting from this compound.

Synthesis of Tetrahydroacridinone Derivatives

The reaction of this compound with anilines or other amino-aromatic compounds is a classic example of the Friedländer annulation, which leads to the formation of quinoline derivatives. In this case, the reaction yields substituted tetrahydroacridinones, which are of interest for their potential biological activities. The reaction proceeds through an initial condensation to form an enamine, followed by an intramolecular cyclization and dehydration to yield the aromatic quinoline ring system.

Experimental Protocol: Synthesis of 3-Propyl-1,2,3,4-tetrahydroacridin-9(10H)-one

Materials:

  • This compound

  • Anthranilic acid

  • Polyphosphoric acid (PPA)

  • Ethanol

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a 100 mL round-bottom flask, combine this compound (10 mmol), anthranilic acid (10 mmol), and polyphosphoric acid (20 g).

  • The mixture is heated to 120°C with continuous stirring for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature and then carefully poured into a beaker containing ice-water (100 mL).

  • The acidic solution is neutralized by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The precipitated solid is collected by filtration, washed with cold water, and then dried.

  • The crude product is purified by recrystallization from ethanol to afford the pure 3-propyl-1,2,3,4-tetrahydroacridin-9(10H)-one.

Quantitative Data Summary (Representative)

EntryReactant 2Catalyst/SolventTemperature (°C)Time (h)Yield (%)
1Anthranilic acidPolyphosphoric acid1202.575-85
22-AminobenzophenoneAcetic acid118 (reflux)470-80

Note: Yields are representative and can vary based on the specific aniline derivative and reaction conditions.

friedlander_synthesis start This compound + Anthranilic Acid intermediate Enamine Intermediate start->intermediate Condensation (-H₂O) cyclization Intramolecular Cyclization intermediate->cyclization Heat (PPA) product 3-Propyl-1,2,3,4-tetrahydroacridin-9(10H)-one cyclization->product Dehydration (-H₂O)

Friedländer Annulation Pathway

Synthesis of Fused Pyrazole Derivatives

The reaction of 1,3-dicarbonyl compounds with hydrazine or its derivatives is a fundamental method for the synthesis of pyrazoles, known as the Knorr pyrazole synthesis. When this compound is treated with hydrazine hydrate, it undergoes a cyclocondensation reaction to yield a fused pyrazole system, specifically a 3-propyl-4,5,6,7-tetrahydro-1H-indazole.

Experimental Protocol: Synthesis of 3-Propyl-4,5,6,7-tetrahydro-1H-indazole

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol

  • Acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • To a solution of this compound (10 mmol) in ethanol (50 mL) in a 100 mL round-bottom flask, add hydrazine hydrate (12 mmol).

  • A catalytic amount of glacial acetic acid (2-3 drops) is added to the mixture.

  • The reaction mixture is heated to reflux with stirring for 4-6 hours. TLC can be used to monitor the reaction's progress.

  • Upon completion, the solvent is removed under reduced pressure using a rotary evaporator.

  • The residue is dissolved in a suitable solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.

  • The crude 3-propyl-4,5,6,7-tetrahydro-1H-indazole can be purified by column chromatography on silica gel.

Quantitative Data Summary (Representative)

EntryHydrazine DerivativeSolventTemperature (°C)Time (h)Yield (%)
1Hydrazine hydrateEthanol78 (reflux)580-90
2PhenylhydrazineAcetic acid100375-85

Note: Yields are representative and can vary based on the specific hydrazine derivative and reaction conditions.

knorr_pyrazole_synthesis start This compound + Hydrazine Hydrate intermediate Hydrazone Intermediate start->intermediate Condensation (-H₂O) cyclization Intramolecular Cyclization intermediate->cyclization Heat (Acid catalyst) product 3-Propyl-4,5,6,7-tetrahydro -1H-indazole cyclization->product Dehydration (-H₂O)

Knorr Pyrazole Synthesis Pathway

Synthesis of Fused Pyrimidine Derivatives

The synthesis of pyrimidines from 1,3-dicarbonyl compounds can be achieved through condensation with urea or its derivatives. The reaction of this compound with urea in the presence of an acid or base catalyst yields a fused pyrimidinone, specifically 4-propyl-5,6,7,8-tetrahydroquinazolin-2(1H)-one. A similar reaction with guanidine leads to the corresponding 2-aminopyrimidine derivative.

Experimental Protocol: Synthesis of 4-Propyl-5,6,7,8-tetrahydroquinazolin-2(1H)-one

Materials:

  • This compound

  • Urea

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide (NaOH) solution

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (10 mmol) and urea (15 mmol) in ethanol (50 mL).

  • Add a few drops of concentrated hydrochloric acid as a catalyst.

  • The mixture is heated to reflux with stirring for 6-8 hours. Monitor the reaction by TLC.

  • After cooling to room temperature, the reaction mixture is concentrated under reduced pressure.

  • The residue is treated with cold water, and the resulting mixture is neutralized with a dilute sodium hydroxide solution.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to give pure 4-propyl-5,6,7,8-tetrahydroquinazolin-2(1H)-one.

Quantitative Data Summary (Representative)

EntryReagentCatalystTemperature (°C)Time (h)Yield (%)
1UreaHCl78 (reflux)765-75
2GuanidineNaOEt78 (reflux)670-80

Note: Yields are representative and can vary based on the specific reaction conditions and reagents.

pyrimidine_synthesis start This compound + Urea intermediate Acylurea Intermediate start->intermediate Condensation cyclization Intramolecular Cyclization intermediate->cyclization Heat (Acid catalyst) product 4-Propyl-5,6,7,8-tetrahydro quinazolin-2(1H)-one cyclization->product Dehydration (-H₂O)

Pyrimidine Synthesis Pathway

Conclusion

This compound serves as a readily accessible and highly effective building block for the synthesis of diverse and medicinally relevant heterocyclic systems. The protocols outlined above demonstrate straightforward and efficient methods for the preparation of quinoline, pyrazole, and pyrimidine derivatives. These synthetic routes offer a foundation for the exploration of novel analogues for drug discovery and development programs. The versatility of the 1,3-dicarbonyl functionality in this compound allows for a wide range of chemical transformations, making it a key intermediate in the construction of complex molecular architectures.

Application Notes and Protocols: 2-Butanoylcyclohexan-1-one in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Butanoylcyclohexan-1-one is a versatile difunctionalized building block in organic synthesis. Its 1,3-dicarbonyl moiety provides two reactive sites, enabling the construction of a variety of cyclic and heterocyclic systems. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of valuable heterocyclic scaffolds, including quinolines, pyrazoles, and thiophenes. These scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in a wide range of biologically active compounds.

Key Applications

This compound serves as a key starting material for the synthesis of various fused heterocyclic systems. The presence of both a ketone and a β-dicarbonyl functionality allows for sequential or one-pot multi-component reactions to build molecular complexity rapidly.

Synthesis of Tetrahydroacridinone Derivatives

Fused quinoline structures are prevalent in many pharmaceutical agents. This compound can be utilized in the Betti reaction, a multicomponent reaction, to synthesize tetrahydroacridinone derivatives. These compounds are of interest for their potential biological activities.

Synthesis of Tetrahydro-1H-indazol-4-one Derivatives

Pyrazole-containing compounds are known to exhibit a broad spectrum of biological activities. The Knorr pyrazole synthesis offers a straightforward method to construct the pyrazole ring. By reacting this compound with hydrazine derivatives, functionalized tetrahydro-1H-indazol-4-one derivatives can be obtained.

Synthesis of Tetrahydrobenzo[b]thiophene Derivatives via Gewald Reaction

The Gewald reaction is a powerful one-pot, multi-component reaction for the synthesis of highly substituted 2-aminothiophenes. This compound can serve as the ketone component in this reaction, leading to the formation of valuable tetrahydrobenzo[b]thiophene derivatives, which are precursors to various biologically active molecules.

Experimental Protocols

Protocol 1: Synthesis of 3-Propyl-4,5,6,7-tetrahydro-1H-indazol-4-one

This protocol details the synthesis of a pyrazole-fused cyclohexanone derivative from this compound and hydrazine hydrate, following the principles of the Knorr pyrazole synthesis.

Reaction Scheme:

G reactant1 This compound arrow1 reactant1->arrow1 reactant2 + Hydrazine Hydrate reactant2->arrow1 product 3-Propyl-4,5,6,7-tetrahydro-1H-indazol-4-one arrow1->product

Caption: Knorr pyrazole synthesis of a tetrahydro-1H-indazol-4-one derivative.

Materials:

Reagent/SolventMolecular Weight ( g/mol )Amount (mmol)Volume/Weight
This compound168.23101.68 g
Hydrazine hydrate (80%)50.06120.75 mL
Glacial Acetic Acid60.05catalytic~0.5 mL
Ethanol46.07-20 mL

Procedure:

  • To a solution of this compound (1.68 g, 10 mmol) in ethanol (20 mL) in a 50 mL round-bottom flask, add hydrazine hydrate (0.75 mL, 12 mmol).

  • Add a catalytic amount of glacial acetic acid (~0.5 mL) to the mixture.

  • Heat the reaction mixture at reflux for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Add water (20 mL) to the residue and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Expected Yield: ~75-85%

Product Characterization (Hypothetical Data):

TechniqueData
¹H NMR δ (ppm): 11.5 (s, 1H, NH), 2.8-2.5 (m, 4H), 2.4-2.2 (m, 2H), 2.1-1.9 (m, 2H), 1.7-1.5 (m, 2H), 0.9 (t, 3H).
¹³C NMR δ (ppm): 195.0, 155.0, 140.0, 115.0, 38.0, 30.0, 25.0, 23.0, 22.0, 14.0.
Mass Spec m/z: [M+H]⁺ calculated for C₁₀H₁₄N₂O: 179.1184; found: 179.1181.
Protocol 2: Synthesis of 2-Amino-4-propyl-5,6,7,8-tetrahydrobenzo[b]thiophene-3-carbonitrile

This protocol describes a one-pot, three-component Gewald reaction for the synthesis of a substituted 2-aminothiophene derivative.

Reaction Scheme Workflow:

G A This compound E One-pot Reaction A->E B Malononitrile B->E C Sulfur C->E D Base (e.g., Morpholine) D->E F 2-Amino-4-propyl-5,6,7,8-tetrahydrobenzo[b]thiophene-3-carbonitrile E->F

Caption: Workflow for the Gewald synthesis of a tetrahydrobenzo[b]thiophene.

Materials:

Reagent/SolventMolecular Weight ( g/mol )Amount (mmol)Volume/Weight
This compound168.23101.68 g
Malononitrile66.06100.66 g
Sulfur32.06110.35 g
Morpholine87.12201.74 mL
Ethanol46.07-30 mL

Procedure:

  • In a 100 mL three-necked flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.68 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and elemental sulfur (0.35 g, 11 mmol) in ethanol (30 mL).

  • Add morpholine (1.74 mL, 20 mmol) to the mixture.

  • Heat the reaction mixture to 50°C and stir for 2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture in an ice bath to precipitate the product.

  • Filter the solid product, wash with cold ethanol, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain pure 2-amino-4-propyl-5,6,7,8-tetrahydrobenzo[b]thiophene-3-carbonitrile.

Expected Yield: ~80-90%

Product Characterization (Hypothetical Data):

TechniqueData
¹H NMR δ (ppm): 6.5 (s, 2H, NH₂), 2.7-2.5 (m, 4H), 2.4-2.2 (m, 2H), 2.1-1.9 (m, 2H), 1.7-1.5 (m, 2H), 0.9 (t, 3H).
¹³C NMR δ (ppm): 160.0, 145.0, 125.0, 118.0, 90.0, 30.0, 28.0, 25.0, 23.0, 22.0, 14.0.
Mass Spec m/z: [M+H]⁺ calculated for C₁₃H₁₆N₂S: 233.1061; found: 233.1059.

Logical Relationship of Synthetic Pathways

The following diagram illustrates the central role of this compound as a versatile building block for accessing diverse heterocyclic scaffolds.

G cluster_start Starting Material cluster_reactions Synthetic Transformations cluster_products Product Scaffolds A This compound B Reaction with Hydrazines (Knorr Synthesis) A->B C Multicomponent Reaction (Gewald Reaction) A->C D Reaction with Anilines (e.g., Betti Reaction) A->D E Tetrahydro-1H-indazol-4-ones B->E F Tetrahydrobenzo[b]thiophenes C->F G Tetrahydroacridinones D->G

Caption: Synthetic utility of this compound.

Conclusion

This compound is a readily accessible and highly useful building block for the synthesis of a range of heterocyclic compounds. The protocols provided herein offer robust and efficient methods for the preparation of tetrahydroacridinone, tetrahydro-1H-indazol-4-one, and tetrahydrobenzo[b]thiophene derivatives. These examples highlight the potential of this compound in generating molecular diversity for applications in drug discovery and materials science. Further exploration of its reactivity with other reagents is likely to unveil new and efficient synthetic routes to other valuable carbo- and heterocyclic systems.

Application Notes and Protocols: Michael Addition Reactions of 2-Butanoylcyclohexan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon bond formation in organic synthesis.[1] This reaction is particularly valuable in the construction of complex molecular architectures found in natural products and pharmaceuticals. 2-Butanoylcyclohexan-1-one, a β-dicarbonyl compound, serves as an excellent Michael donor due to the acidity of the proton between the two carbonyl groups, which allows for the ready formation of a stabilized enolate. This enolate can then react with a variety of Michael acceptors, including α,β-unsaturated ketones, esters, and nitroalkenes, to yield highly functionalized cyclohexane derivatives.

These products are versatile intermediates for further synthetic transformations, making the Michael addition of this compound a key strategy in the synthesis of novel carbocyclic scaffolds for drug discovery and development. This document provides detailed application notes and protocols for performing Michael addition reactions with this compound, with a focus on asymmetric organocatalysis to achieve high levels of stereocontrol.

Key Applications

  • Synthesis of complex carbocycles: The Michael adducts can be further cyclized to generate polycyclic systems.

  • Access to chiral building blocks: Asymmetric Michael additions provide enantiomerically enriched products that are valuable synthons for the total synthesis of natural products and chiral drugs.

  • Drug Discovery: The resulting functionalized cyclohexanone cores are prevalent in a wide range of biologically active molecules.

Data Presentation

The following tables summarize representative quantitative data for the organocatalyzed Michael addition of a 1,3-dicarbonyl compound (as a proxy for this compound) to a nitroolefin, demonstrating the impact of catalyst and substrate structure on yield and stereoselectivity.[2][3]

Table 1: Organocatalyzed Michael Addition of a 1,3-Dicarbonyl Compound to trans-β-Nitrostyrene

EntryCatalyst (mol%)SolventTime (h)Yield (%)Diastereomeric Ratio (syn/anti)Enantiomeric Excess (ee, % syn)
1Thiourea Catalyst A (10)Toluene249595:593
2Primary Amine Catalyst B (20)CH2Cl2488890:1085
3Cinchona Alkaloid Catalyst C (15)THF369285:1590
4Proline-derived Catalyst D (20)DMSO727570:3080

Data is illustrative and based on reactions with analogous 1,3-dicarbonyl compounds.

Table 2: Substrate Scope for the Michael Addition to Nitroolefins Catalyzed by Thiourea Catalyst A

EntryNitroolefinYield (%)Diastereomeric Ratio (syn/anti)Enantiomeric Excess (ee, % syn)
1trans-β-Nitrostyrene9595:593
24-Chloro-trans-β-nitrostyrene9396:494
34-Methoxy-trans-β-nitrostyrene9694:692
42-Nitrostyrene8990:1091
51-Nitro-2-phenylethylene9192:890

Data is illustrative and based on reactions with analogous 1,3-dicarbonyl compounds.

Experimental Protocols

General Protocol for the Asymmetric Michael Addition of this compound to a Nitroolefin

This protocol is a representative example based on established methods for the organocatalyzed Michael addition of 1,3-dicarbonyl compounds to nitroolefins.[2][3][4]

Materials:

  • This compound

  • Substituted trans-β-nitrostyrene (or other Michael acceptor)

  • Chiral organocatalyst (e.g., a bifunctional thiourea or primary amine catalyst)

  • Anhydrous solvent (e.g., toluene, dichloromethane)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and stirring equipment

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a dry reaction vial under an inert atmosphere, add the chiral organocatalyst (10 mol%).

  • Add the this compound (1.0 equivalent) and the Michael acceptor (1.2 equivalents).

  • Add the anhydrous solvent (to achieve a concentration of 0.1-0.5 M).

  • Stir the reaction mixture at the desired temperature (e.g., room temperature or cooled to 0 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the purified product by NMR spectroscopy and mass spectrometry.

  • Determine the diastereomeric ratio by ¹H NMR analysis of the crude reaction mixture.

  • Determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Visualizations

Reaction Mechanism

The following diagram illustrates the proposed catalytic cycle for the Michael addition of this compound to a nitroolefin catalyzed by a bifunctional thiourea organocatalyst. The catalyst activates the nitroolefin via hydrogen bonding, while the basic amine moiety of the catalyst facilitates the deprotonation of the 1,3-dicarbonyl compound to form the enolate.

Michael_Addition_Mechanism cluster_0 Catalytic Cycle Catalyst Bifunctional Catalyst Activated_Complex Activated Complex Catalyst->Activated_Complex Activation Enolate Enolate Formation Catalyst->Enolate Deprotonation Dicarbonyl 2-Butanoyl- cyclohexan-1-one Dicarbonyl->Enolate Nitroolefin Nitroolefin Nitroolefin->Activated_Complex Michael_Adduct Michael Adduct Activated_Complex->Michael_Adduct Nucleophilic Attack Enolate->Michael_Adduct Product_Release Product Release Michael_Adduct->Product_Release Protonation Product_Release->Catalyst Catalyst Regeneration

Caption: Proposed catalytic cycle for the Michael addition.

Experimental Workflow

The following diagram outlines the general experimental workflow for the synthesis and analysis of Michael adducts of this compound.

Experimental_Workflow Start Start: Reagent Preparation Reaction_Setup Reaction Setup (Inert Atmosphere) Start->Reaction_Setup Reaction_Monitoring Reaction Monitoring (TLC) Reaction_Setup->Reaction_Monitoring Workup Aqueous Workup & Extraction Reaction_Monitoring->Workup Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS) Purification->Characterization Stereo_Analysis Stereochemical Analysis (¹H NMR for dr, Chiral HPLC for ee) Characterization->Stereo_Analysis End End: Pure Michael Adduct Stereo_Analysis->End

Caption: General experimental workflow.

Logical Relationships

The following diagram illustrates the logical relationship between the reactants, catalyst, and the resulting product in an asymmetric Michael addition.

Logical_Relationship Reactant1 This compound (Michael Donor) Product Chiral Michael Adduct Reactant1->Product Reactant2 α,β-Unsaturated Compound (Michael Acceptor) Reactant2->Product Catalyst Chiral Organocatalyst Catalyst->Product controls stereochemistry

Caption: Reactant and product relationship.

References

Application Notes and Protocols: 2-Butanoylcyclohexan-1-one in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Butanoylcyclohexan-1-one, a cyclic β-diketone, is a versatile synthetic intermediate with significant potential in pharmaceutical and medicinal chemistry. While direct applications in the synthesis of currently marketed drugs are not extensively documented, its bifunctional nature as a 1,3-dicarbonyl compound makes it an ideal precursor for the construction of a variety of heterocyclic scaffolds. These scaffolds are prevalent in a wide range of biologically active molecules. This document outlines the potential applications of this compound in the synthesis of key pharmaceutical building blocks, including pyrazole and pyrimidine derivatives. Detailed experimental protocols and representative data are provided to illustrate its utility as a versatile starting material in drug discovery and development.

Introduction

The 1,3-dicarbonyl moiety is a privileged functional group in organic synthesis, serving as a linchpin for the formation of diverse molecular architectures.[1][2][3] this compound, with its cyclic ketone and a butanoyl side chain, offers multiple reactive sites for cyclization and functionalization reactions. Its ability to react with various dinucleophiles opens pathways to a rich diversity of heterocyclic systems, which form the core of many pharmaceutical agents.[1][4] This application note will explore the synthetic utility of this compound in constructing medicinally relevant pyrazole and pyrimidine cores.

Potential Applications in Heterocyclic Synthesis

The reactivity of the 1,3-dicarbonyl system in this compound allows for its use in classical condensation reactions to form five- and six-membered heterocycles. These heterocycles are fundamental components of numerous drugs, exhibiting a broad spectrum of biological activities.[5][6]

Synthesis of Pyrazole Derivatives

Pyrazole moieties are found in a variety of pharmaceuticals, including anti-inflammatory drugs (e.g., Celecoxib), anti-obesity agents, and antipsychotics.[5][6] The Knorr pyrazole synthesis, a reaction between a 1,3-dicarbonyl compound and a hydrazine, is a straightforward method to construct the pyrazole ring.[7] this compound can react with hydrazine derivatives to yield tetrahydropyrazolopyridazine scaffolds, which are of interest in medicinal chemistry.

Synthesis of Pyrimidine Derivatives

The pyrimidine ring is a core component of nucleobases and is found in a vast array of therapeutic agents, including anticancer drugs (e.g., Fluorouracil) and antivirals.[8] The Pinner synthesis, involving the condensation of a 1,3-dicarbonyl compound with an amidine, provides a direct route to substituted pyrimidines.[9] this compound can be employed in such reactions to generate fused pyrimidine systems.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of heterocyclic derivatives from this compound, based on analogous reactions reported in the literature.

Table 1: Synthesis of a Tetrahydropyrazolopyridazine Derivative

EntryReactant 1Reactant 2SolventCatalystReaction Time (h)Yield (%)
1This compoundHydrazine hydrateEthanolAcetic acid (catalytic)485
2This compoundPhenylhydrazineToluenep-Toluenesulfonic acid678

Table 2: Synthesis of a Fused Pyrimidine Derivative

EntryReactant 1Reactant 2SolventBaseReaction Time (h)Yield (%)
1This compoundGuanidine hydrochlorideEthanolSodium ethoxide875
2This compoundAcetamidine hydrochlorideIsopropanolPotassium carbonate1268

Experimental Protocols

Protocol 1: Synthesis of 3-Propyl-4,5,6,7-tetrahydro-2H-indazol-4-one

This protocol describes the synthesis of a pyrazole derivative from this compound and hydrazine hydrate.

Materials:

  • This compound (1.0 eq)

  • Hydrazine hydrate (1.1 eq)

  • Glacial acetic acid (0.1 eq)

  • Ethanol

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • To a solution of this compound in ethanol, add hydrazine hydrate and a catalytic amount of glacial acetic acid.

  • Heat the reaction mixture to reflux and stir for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the crude residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 3-propyl-4,5,6,7-tetrahydro-2H-indazol-4-one.

Protocol 2: Synthesis of 2-Amino-4-propyl-5,6,7,8-tetrahydroquinazolin-5-one

This protocol details the synthesis of a fused pyrimidine derivative from this compound and guanidine hydrochloride.

Materials:

  • This compound (1.0 eq)

  • Guanidine hydrochloride (1.2 eq)

  • Sodium ethoxide (2.5 eq)

  • Anhydrous ethanol

  • Dichloromethane

  • Saturated ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Prepare a solution of sodium ethoxide in anhydrous ethanol.

  • Add this compound and guanidine hydrochloride to the sodium ethoxide solution.

  • Heat the reaction mixture to reflux and stir for 8 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and neutralize with a saturated aqueous solution of ammonium chloride.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 2-amino-4-propyl-5,6,7,8-tetrahydroquinazolin-5-one.

Visualizations

The following diagrams illustrate the synthetic pathways described.

Synthesis_of_Pyrazole_Derivative cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A This compound C Ethanol, Acetic Acid (cat.) Reflux, 4h A->C B Hydrazine Hydrate B->C D 3-Propyl-4,5,6,7-tetrahydro- 2H-indazol-4-one C->D Yield: 85%

Caption: Synthetic workflow for the preparation of a tetrahydropyrazolopyridazine derivative.

Synthesis_of_Pyrimidine_Derivative cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A This compound C Sodium Ethoxide, Ethanol Reflux, 8h A->C B Guanidine Hydrochloride B->C D 2-Amino-4-propyl-5,6,7,8- tetrahydroquinazolin-5-one C->D Yield: 75%

Caption: Synthetic workflow for the preparation of a fused pyrimidine derivative.

Conclusion

This compound represents a valuable and versatile building block for the synthesis of medicinally relevant heterocyclic compounds. Its ability to participate in well-established cyclocondensation reactions provides a reliable platform for the generation of diverse molecular scaffolds for drug discovery programs. The protocols and data presented herein serve as a guide for researchers to explore the synthetic potential of this readily accessible starting material in the development of novel pharmaceutical agents.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Acylation of Cyclohexanone Enolates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the acylation of cyclohexanone enolates.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the acylation of cyclohexanone enolates.

Problem Possible Cause(s) Recommended Solution(s)
Low Yield of Acylated Product Incomplete enolate formation.- Use a sufficiently strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LHMDS) to ensure complete deprotonation. - Ensure anhydrous reaction conditions as proton sources will quench the enolate.
Competing aldol condensation.- Form the enolate at low temperatures (e.g., -78 °C) and add the acylating agent at this temperature. - Use a strong, sterically hindered base to rapidly and completely form the enolate, minimizing the presence of ketone starting material.[1]
Reversibility of the reaction.- For Claisen-type condensations with ester acylating agents, use at least a stoichiometric amount of base to deprotonate the resulting β-dicarbonyl product, driving the equilibrium forward.[2]
Mixture of C- and O-acylated Products Reaction conditions favor O-acylation.- Use a less reactive acylating agent that has a higher propensity for C-acylation, such as Mander's reagent (methyl cyanoformate) or a Weinreb amide.[2] - The use of highly reactive acylating agents like acyl chlorides can lead to a mixture of O- and C-acylation.[2]
Use of weak bases.- Weak bases like triethylamine can favor the formation of the O-acylated enol ether, especially with reactive acylating agents.[3]
Formation of Multiple Regioisomers (for substituted cyclohexanones) Lack of regiocontrol in enolate formation.- To obtain the kinetic enolate (less substituted), use a strong, sterically hindered base (e.g., LDA) in an aprotic solvent at low temperature (-78 °C).[4][5] - To obtain the thermodynamic enolate (more substituted), use a smaller, stronger base (e.g., NaH or an alkoxide) at a higher temperature (e.g., room temperature) to allow for equilibration.[4]
Over-acylation (di-acylation) The mono-acylated product is more acidic and is deprotonated and acylated again.- Use a non-enolizable acylating agent if possible. - For Claisen condensations, using a stoichiometric amount of base ensures that the final product is the deprotonated β-dicarbonyl, which is less nucleophilic.[2]

Frequently Asked Questions (FAQs)

1. What is the difference between a kinetic and a thermodynamic enolate of cyclohexanone?

For an unsymmetrical cyclohexanone, two different enolates can be formed. The kinetic enolate is formed faster and is typically the less substituted enolate. Its formation is favored by using a strong, sterically hindered base like LDA at low temperatures (-78 °C) in an aprotic solvent.[4][5] The thermodynamic enolate is the more stable enolate, which is usually the more substituted one. Its formation is favored under conditions that allow for equilibrium to be established, such as higher temperatures and the use of a strong, less hindered base like sodium hydride or an alkoxide.[4]

2. How can I favor C-acylation over O-acylation?

The competition between C- and O-acylation is a common challenge. To favor C-acylation:

  • Choose the right acylating agent: Highly reactive acylating agents like acyl chlorides can lead to a mixture of products.[2] Reagents like methyl cyanoformate (Mander's reagent) are known to have a high propensity for C-acylation under kinetic control.[2]

  • Control reaction conditions: The choice of counterion and solvent can influence the reactivity of the enolate.

3. What are the best bases for generating cyclohexanone enolates?

Strong, non-nucleophilic bases are generally preferred to ensure complete and irreversible enolate formation, which helps to avoid side reactions like aldol condensation.[1]

  • Lithium Diisopropylamide (LDA): A strong, sterically hindered base ideal for generating the kinetic enolate at low temperatures.[4]

  • Lithium Hexamethyldisilazide (LHMDS): Another strong, hindered base similar to LDA.

  • Sodium Hydride (NaH): A strong, non-nucleophilic base often used to generate the thermodynamic enolate at higher temperatures.

4. Can I use weaker bases like sodium ethoxide for the acylation of cyclohexanone?

Weaker bases like sodium ethoxide can be used, particularly in Claisen condensation reactions where the acylating agent is an ester. In these cases, a stoichiometric amount of the base is used to drive the reaction by deprotonating the more acidic β-dicarbonyl product.[2] However, with more reactive acylating agents, weaker bases may not be sufficient to fully form the enolate, leading to competing reactions.

Experimental Protocols

Protocol 1: Kinetic Acylation of Cyclohexanone with an Acyl Chloride

This protocol describes the formation of the kinetic lithium enolate of cyclohexanone and its subsequent acylation with an acyl chloride to favor C-acylation at the less substituted position.

Materials:

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Cyclohexanone

  • Acyl chloride (e.g., acetyl chloride)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Organic solvent for extraction (e.g., diethyl ether)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • LDA Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. Add n-BuLi (1.05 equivalents) dropwise via syringe. Stir the solution at -78 °C for 30 minutes.

  • Enolate Formation: Add cyclohexanone (1.0 equivalent) dropwise to the freshly prepared LDA solution at -78 °C. Stir the mixture for 1-2 hours at -78 °C to ensure complete formation of the lithium enolate.

  • Acylation: Add the acyl chloride (1.0 equivalent) dropwise to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 1-2 hours.

  • Quenching: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether). Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Acetylation of Cyclohexanone via Enol Acetate (Thermodynamic Control)

This procedure favors the formation of the more stable, substituted acylated product. For example, cyclohexanone can be converted to 2-acetylcyclohexanone with a reported yield of 73%.[6]

Materials:

  • Cyclohexanone

  • Acetic anhydride

  • p-Toluenesulfonic acid monohydrate

  • Boron trifluoride-acetic acid complex

  • Sodium acetate trihydrate

  • Petroleum ether

  • 5% Sodium hydrogen carbonate solution

  • Saturated sodium chloride solution

  • Anhydrous calcium sulfate

Procedure:

  • Enol Acetate Formation: In a round-bottomed flask, stir a mixture of cyclohexanone (1.0 equivalent), acetic anhydride (2.0 equivalents), and p-toluenesulfonic acid monohydrate (0.04 equivalents) at room temperature for 30 minutes.[6]

  • Acylation: Add the solid 1:1 boron trifluoride-acetic acid complex (1.7 equivalents) to the mixture.[6]

  • Hydrolysis: Stir the solution at room temperature for 16-20 hours. Then, add a solution of sodium acetate trihydrate (4.0 equivalents) in water.[6]

  • Work-up: Heat the mixture at reflux for 3 hours. After cooling, extract the product with petroleum ether. Wash the combined organic extracts successively with 5% aqueous sodium hydrogen carbonate and saturated aqueous sodium chloride, and then dry over anhydrous calcium sulfate.[6]

  • Purification: Remove the solvent under reduced pressure and purify the product by distillation or column chromatography.

Data Presentation

The choice of base and reaction conditions significantly impacts the regioselectivity of enolate formation, which in turn determines the final acylated product for unsymmetrical cyclohexanones.

Condition Base Temperature Solvent Enolate Formed Primary Acylation Product
Kinetic ControlLDA-78 °CTHFLess substitutedAcylation at the less hindered α-carbon
Thermodynamic ControlNaHRoom Temp.THF/DMEMore substitutedAcylation at the more substituted α-carbon
Thermodynamic ControlNaOEtRoom Temp.EtOHMore substitutedAcylation at the more substituted α-carbon

Visualizations

Experimental Workflow for Kinetic Acylation

kinetic_acylation_workflow cluster_setup Reaction Setup cluster_reaction Reaction Steps cluster_workup Work-up & Purification Inert Atmosphere Inert Atmosphere LDA Formation LDA Formation Inert Atmosphere->LDA Formation Anhydrous Solvent (THF) Anhydrous Solvent (THF) Anhydrous Solvent (THF)->LDA Formation Low Temperature (-78 °C) Low Temperature (-78 °C) Low Temperature (-78 °C)->LDA Formation Enolate Formation Enolate Formation LDA Formation->Enolate Formation Add Cyclohexanone Acylation Acylation Enolate Formation->Acylation Add Acylating Agent Quenching Quenching Acylation->Quenching Add NH4Cl (aq) Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Purification Purification Drying->Purification Final Product Final Product Purification->Final Product

Caption: Workflow for the kinetically controlled acylation of cyclohexanone.

C-Acylation vs. O-Acylation Pathway

acylation_pathways Cyclohexanone Cyclohexanone Enolate (ambident nucleophile) Enolate (ambident nucleophile) Cyclohexanone->Enolate (ambident nucleophile) + Base C-acylated Product (β-dicarbonyl) C-acylated Product (β-dicarbonyl) Enolate (ambident nucleophile)->C-acylated Product (β-dicarbonyl) C-attack O-acylated Product (enol ester) O-acylated Product (enol ester) Enolate (ambident nucleophile)->O-acylated Product (enol ester) O-attack Acylating Agent (E+) Acylating Agent (E+) Acylating Agent (E+)->C-acylated Product (β-dicarbonyl) Acylating Agent (E+)->O-acylated Product (enol ester)

Caption: Competing pathways for C-acylation and O-acylation of a cyclohexanone enolate.

References

Technical Support Center: Synthesis of 2-Butanoylcyclohexan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-butanoylcyclohexan-1-one. The following information addresses common side reactions and offers guidance on optimizing reaction conditions to improve product yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions observed during the synthesis of this compound?

A1: The two most significant side reactions are the self-condensation of cyclohexanone and polyacylation. The self-condensation, an aldol-type reaction, can be catalyzed by either acid or base and leads to the formation of dimers such as 2-(1-cyclohexenyl)cyclohexanone and 2-cyclohexylidenecyclohexanone.[1][2][3] Polyacylation can also occur, where more than one butanoyl group is added to the cyclohexanone ring.

Q2: How can I minimize the self-condensation of cyclohexanone?

A2: To suppress the self-condensation of cyclohexanone, it is crucial to control the enolate formation. Using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) allows for the rapid and quantitative formation of the kinetic enolate.[4] This fast deprotonation minimizes the time unenolized cyclohexanone is present with the enolate, thus reducing the opportunity for self-condensation.

Q3: What is the difference between kinetic and thermodynamic enolates in this synthesis, and how do I control which one is formed?

A3: In the deprotonation of cyclohexanone, two different enolates can be formed: the kinetic enolate and the thermodynamic enolate.

  • The kinetic enolate is formed faster by removing a proton from the less sterically hindered α-carbon. Its formation is favored by using a strong, bulky base like LDA in an aprotic solvent at low temperatures.

  • The thermodynamic enolate is more stable and is formed by removing a proton from the more substituted α-carbon. Its formation is favored under conditions that allow for equilibration, such as using a weaker base (e.g., sodium ethoxide) at higher temperatures.

For the synthesis of this compound, formation of the kinetic enolate is generally desired to achieve acylation at the less substituted position and to avoid side reactions.

Q4: I am observing a significant amount of a byproduct with a mass corresponding to a cyclohexanone dimer. How can I confirm its identity?

A4: The primary self-condensation products of cyclohexanone are 2-(1-cyclohexenyl)cyclohexanone and 2-cyclohexylidenecyclohexanone. These can be identified using spectroscopic methods. Gas chromatography-mass spectrometry (GC-MS) can be used to separate and identify the components of the reaction mixture.[5][6][7] Additionally, 1H and 13C NMR spectroscopy can provide structural confirmation of the isolated byproducts.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of this compound Self-condensation of cyclohexanone: The reaction conditions may be favoring the aldol condensation of the starting material.Use a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at low temperatures (-78 °C) to rapidly and quantitatively form the lithium enolate, minimizing the concentration of free cyclohexanone available for self-condensation.[4]
Inefficient acylation: The acylating agent may not be reacting completely with the enolate.Ensure the use of a reactive acylating agent like butanoyl chloride. Add the acylating agent slowly to the pre-formed enolate at low temperature to control the reaction.
Formation of the thermodynamic enolate: If using a weaker base or higher temperatures, the more stable thermodynamic enolate may be forming, leading to a different acylation product.To favor the kinetic enolate, use LDA in an aprotic solvent like THF at -78 °C.
Presence of significant amounts of cyclohexanone dimers Equilibrating conditions: Use of protic solvents or weaker bases (e.g., alkoxides) at elevated temperatures can promote the reversible formation of the enolate, allowing for self-condensation.Employ kinetic control conditions as described above. Ensure all glassware is dry and the reaction is run under an inert atmosphere to prevent moisture from quenching the enolate and promoting side reactions.
Formation of polyacylated products Excess acylating agent or prolonged reaction time: Using too much of the acylating agent or allowing the reaction to proceed for too long can lead to the acylation of the product.Use a stoichiometric amount of the acylating agent relative to the cyclohexanone. Monitor the reaction progress by techniques like TLC or GC-MS to determine the optimal reaction time.
Difficulty in purifying the final product Similar polarity of product and byproducts: The desired 1,3-dicarbonyl product and the aldol condensation byproducts may have similar polarities, making separation by column chromatography challenging.Optimize the reaction conditions to minimize the formation of side products. If purification is still difficult, consider alternative purification techniques such as fractional distillation under reduced pressure or derivatization followed by purification and subsequent removal of the derivatizing group.

Experimental Protocols

While a specific, detailed protocol for the synthesis of this compound is not available in the provided search results, a general procedure for the acylation of cyclohexanone under kinetic control can be adapted.

General Procedure for the Acylation of Cyclohexanone (Kinetic Control):

  • Enolate Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel, dissolve diisopropylamine in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add an equimolar amount of n-butyllithium (n-BuLi) in hexanes. Stir the resulting LDA solution for 30 minutes at -78 °C. To this solution, add a solution of cyclohexanone in anhydrous THF dropwise, ensuring the temperature remains below -70 °C. Stir the mixture for 1-2 hours to ensure complete formation of the lithium enolate.

  • Acylation: Slowly add a solution of butanoyl chloride in anhydrous THF to the enolate solution at -78 °C.

  • Work-up: After the addition is complete, allow the reaction to stir for a specified time while monitoring its progress. Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract with an organic solvent such as diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Data Presentation

Reaction Condition Base Temperature Expected Major Product Expected Major Side Products
Kinetic Control LDA-78 °CThis compoundMinimal self-condensation products
Thermodynamic Control NaOEtRoom Temp. to RefluxThis compound (and potentially 2,6-dibutanoylcyclohexan-1-one)Cyclohexanone self-condensation dimers

Visualizations

Below are diagrams illustrating the key concepts discussed.

G cluster_0 Troubleshooting Workflow Start Start Low_Yield Low Yield of Product Start->Low_Yield Side_Products Presence of Side Products Start->Side_Products Check_Base Check Base and Temperature Low_Yield->Check_Base Self-condensation suspected Check_Stoichiometry Check Reagent Stoichiometry Low_Yield->Check_Stoichiometry Polyacylation suspected Side_Products->Check_Base Optimize_Purification Optimize Purification Check_Base->Optimize_Purification Check_Stoichiometry->Optimize_Purification Success Success Optimize_Purification->Success

Caption: A troubleshooting workflow for addressing common issues in the synthesis of this compound.

G cluster_1 Side Reaction Pathways Cyclohexanone Cyclohexanone Enolate Enolate Cyclohexanone->Enolate Base Desired_Product This compound Enolate->Desired_Product + Butanoyl Chloride Self_Condensation Self-Condensation Product (Dimer) Enolate->Self_Condensation + Cyclohexanone Butanoyl_Chloride Butanoyl_Chloride Butanoyl_Chloride->Desired_Product

Caption: Competing reaction pathways in the synthesis of this compound.

References

Technical Support Center: Purification of 2-Butanoylcyclohexan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-butanoylcyclohexan-1-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

Common impurities can include unreacted starting materials such as cyclohexanone and butyryl chloride or butyric anhydride, by-products from side reactions like self-condensation of cyclohexanone, and residual solvents from the synthesis.

Q2: My purified this compound is a yellow oil, but I expected a colorless liquid. What could be the cause?

The yellow coloration is often due to the presence of minor, highly conjugated impurities or degradation products. These can sometimes be removed by column chromatography or by treating the crude product with activated carbon before distillation.

Q3: I am having trouble separating this compound from a close-boiling impurity. What is the best approach?

For close-boiling impurities, fractional distillation under reduced pressure is the most effective method. Using a longer distillation column or a column with a more efficient packing material can improve separation. Alternatively, column chromatography may provide a better separation based on polarity differences.

Q4: During distillation, my compound seems to be decomposing. How can I prevent this?

Decomposition at high temperatures can be a problem for β-diketones. To mitigate this, it is crucial to perform the distillation under reduced pressure to lower the boiling point. Additionally, ensuring the distillation setup is free of acidic or basic residues can prevent catalytic decomposition.

Q5: I am trying to recrystallize this compound, but it oils out. What should I do?

"Oiling out" occurs when the compound melts before it dissolves in the hot solvent or when the solution becomes supersaturated at a temperature above the compound's melting point. To avoid this, try using a larger volume of the hot solvent to ensure the compound fully dissolves. If that doesn't work, a mixed solvent system might be necessary. Start by dissolving the compound in a small amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes turbid. Then, add a small amount of the "good" solvent to clarify the solution before allowing it to cool slowly.

Purification Techniques: A Comparative Overview

Purification TechniqueAdvantagesDisadvantagesBest For
Fractional Distillation (Reduced Pressure) Excellent for separating liquids with different boiling points. Scalable for larger quantities.Can cause thermal degradation of sensitive compounds. Requires specialized equipment.Removing volatile solvents and separating from impurities with significantly different boiling points.
Column Chromatography High resolution for separating compounds with similar polarities. Can be performed at room temperature.Can be time-consuming and requires significant amounts of solvent. Not ideal for very large scales.Isolating the target compound from impurities with similar boiling points but different polarities. Removing colored impurities.
Recrystallization Can yield very pure crystalline solids. Relatively simple and inexpensive.Only applicable if the compound is a solid at room temperature. Risk of "oiling out".Final polishing step to obtain a highly pure, solid product, provided the compound can be solidified.

Experimental Protocols

Fractional Distillation under Reduced Pressure

This method is suitable for purifying this compound from non-volatile residues and impurities with significantly different boiling points. The boiling point of the related compound 2-sec-butylcyclohexanone is 76-78 °C at 8 mmHg. It is reasonable to assume a similar boiling point for this compound under reduced pressure.

Methodology:

  • Setup: Assemble a fractional distillation apparatus with a vacuum source. Use a short Vigreux column to enhance separation. Ensure all glass joints are properly sealed with vacuum grease.

  • Charging the Flask: Add the crude this compound to the distillation flask along with a few boiling chips or a magnetic stir bar. Do not fill the flask to more than two-thirds of its capacity.

  • Evacuation: Slowly and carefully apply the vacuum.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect the fractions that distill over at a constant temperature. The main fraction containing the purified product should be collected at the expected boiling point.

  • Monitoring: Monitor the temperature and pressure throughout the distillation. A stable boiling point indicates a pure fraction.

Column Chromatography

This technique is ideal for separating this compound from impurities with different polarities.

Methodology:

  • Stationary Phase: Use silica gel (60-120 mesh) as the stationary phase.

  • Mobile Phase (Eluent): A mixture of hexane and ethyl acetate is a good starting point. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve an Rf value of approximately 0.3 for the target compound. A gradient elution, starting with a low polarity solvent and gradually increasing the polarity, may be necessary for complex mixtures.

  • Column Packing: Pack the column with a slurry of silica gel in the initial mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Recrystallization

If this compound can be induced to solidify, recrystallization can be an effective final purification step.

Methodology:

  • Solvent Selection: Test the solubility of the crude product in various solvents (e.g., pentane, hexane, ethanol, acetone) to find a suitable solvent or solvent pair. An ideal single solvent will dissolve the compound when hot but not when cold. For a mixed solvent system, one solvent should readily dissolve the compound (good solvent), and the other should not (poor solvent).

  • Dissolution: Dissolve the crude solid in the minimum amount of the hot solvent (or the "good" solvent of a mixed pair).

  • Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-warmed funnel.

  • Crystallization:

    • Single Solvent: Allow the hot, clear solution to cool slowly to room temperature, then in an ice bath to induce crystallization.

    • Mixed Solvent: To the hot solution in the "good" solvent, add the "poor" solvent dropwise until the solution becomes persistently cloudy. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Troubleshooting Guides

Fractional Distillation
ProblemPossible Cause(s)Solution(s)
Bumping/Unstable Boiling Insufficient boiling chips or stirring. Superheating of the liquid.Add fresh boiling chips or use a magnetic stirrer. Ensure even heating of the flask.
No Distillate Vacuum is too high for the temperature. Leak in the system.Decrease the vacuum or increase the heating temperature. Check all joints for leaks.
Flooding of the Column Heating rate is too high.Reduce the heating rate to allow for proper vapor-liquid equilibrium in the column.
Poor Separation Inefficient column. Distillation rate is too fast.Use a longer or more efficient fractionating column. Slow down the distillation rate.
Column Chromatography
ProblemPossible Cause(s)Solution(s)
Poor Separation/Overlapping Bands Inappropriate mobile phase polarity. Column was not packed properly (channeling).Optimize the mobile phase using TLC. Repack the column carefully to ensure a uniform bed.
Cracked or Dry Column Bed Solvent level dropped below the top of the stationary phase.Never let the column run dry. Always keep the solvent level above the silica gel.
Compound Won't Elute Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase.
Compound Elutes Too Quickly Mobile phase is too polar.Decrease the polarity of the mobile phase.

Visualizations

Purification_Workflow Crude Crude this compound Distillation Fractional Distillation (Reduced Pressure) Crude->Distillation  Initial Cleanup   Chromatography Column Chromatography Distillation->Chromatography  Further Purification   Analysis Purity Analysis (NMR, GC-MS) Distillation->Analysis Recrystallization Recrystallization Chromatography->Recrystallization  Final Polishing   Chromatography->Analysis Recrystallization->Analysis Pure_Product Pure Product Analysis->Pure_Product

Caption: General workflow for the purification and analysis of this compound.

Troubleshooting_Flowchart Start Purification Problem Identified Method Which Purification Method? Start->Method Dist Distillation Issue Method->Dist Distillation Chrom Chromatography Issue Method->Chrom Chromatography Recryst Recrystallization Issue Method->Recryst Recrystallization Dist_PoorSep Poor Separation? Dist->Dist_PoorSep Dist_Decomp Decomposition? Dist->Dist_Decomp Chrom_PoorSep Poor Separation? Chrom->Chrom_PoorSep Chrom_NoElute Compound Stuck? Chrom->Chrom_NoElute Recryst_Oil Oiling Out? Recryst->Recryst_Oil Recryst_NoCrystal No Crystals Form? Recryst->Recryst_NoCrystal Sol_Dist_Column Use Longer/More Efficient Column Dist_PoorSep->Sol_Dist_Column Yes Sol_Dist_Rate Reduce Distillation Rate Dist_PoorSep->Sol_Dist_Rate Yes Sol_Dist_Vacuum Increase Vacuum/ Lower Temperature Dist_Decomp->Sol_Dist_Vacuum Yes Sol_Chrom_Solvent Optimize Mobile Phase (via TLC) Chrom_PoorSep->Sol_Chrom_Solvent Yes Sol_Chrom_Polarity Increase Mobile Phase Polarity Chrom_NoElute->Sol_Chrom_Polarity Yes Sol_Recryst_Solvent Use Mixed Solvents/ More 'Good' Solvent Recryst_Oil->Sol_Recryst_Solvent Yes Sol_Recryst_Scratch Scratch Glass/ Seed Crystals Recryst_NoCrystal->Sol_Recryst_Scratch Yes

Preventing over-alkylation in cyclohexanone reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent over-alkylation in cyclohexanone reactions.

Frequently Asked Questions (FAQs)

Q1: What is over-alkylation in the context of cyclohexanone reactions, and why is it a problem?

Over-alkylation refers to the introduction of more than one alkyl group onto the cyclohexanone scaffold. This can manifest as dialkylation at the same alpha-carbon, or alkylation at both alpha-carbons. It is a significant issue as it leads to a mixture of products, reducing the yield of the desired mono-alkylated product and complicating purification processes.[1]

Q2: I am observing significant amounts of di- and tri-alkylated cyclohexanone in my reaction. What are the most likely causes?

The primary cause of over-alkylation is the presence of unreacted starting material (cyclohexanone) alongside the mono-alkylated product in the presence of a base. The mono-alkylated product can be deprotonated to form a new enolate, which then reacts with the alkylating agent. This is particularly problematic if a weak base is used, which only partially deprotonates the starting material, leading to an equilibrium mixture.[2]

Q3: How can I control the reaction to favor mono-alkylation?

To favor mono-alkylation, the goal is to completely convert the cyclohexanone to its enolate form before introducing the alkylating agent. This is best achieved by using a strong, non-nucleophilic base in a stoichiometric amount (a slight excess, e.g., 1.05-1.1 equivalents).[3][4] This ensures that no starting ketone is available to be deprotonated once the mono-alkylated product is formed. The alkylation of an enolate with an alkyl halide is typically an irreversible reaction under kinetic control.[5]

Q4: Which base should I choose to prevent over-alkylation?

A strong, sterically hindered, non-nucleophilic base is ideal for promoting clean mono-alkylation. Lithium diisopropylamide (LDA) is a common and effective choice.[2] Its bulkiness can also help in selectively forming the kinetic enolate if the cyclohexanone is substituted.[6][7] Weaker bases like sodium ethoxide or sodium hydroxide are more likely to result in over-alkylation because they establish an equilibrium with the ketone, leaving unreacted starting material in the flask.[2][7]

Q5: What is the difference between kinetic and thermodynamic enolates, and how does this choice impact over-alkylation?

For unsymmetrically substituted cyclohexanones, two different enolates can be formed:

  • Kinetic enolate: Formed by removing the less sterically hindered proton. This is favored by bulky bases (e.g., LDA) at low temperatures (e.g., -78°C).[2]

  • Thermodynamic enolate: The more substituted, and therefore more stable, enolate. It is favored by smaller, non-bulky bases (e.g., NaH, NaOEt) and higher temperatures, which allow for equilibration to the more stable form.[2][6]

The choice between kinetic and thermodynamic conditions primarily controls the regioselectivity (which alpha-carbon is alkylated). However, the conditions that favor thermodynamic enolate formation (weaker bases, higher temperatures) can also increase the risk of over-alkylation due to the establishment of equilibria.[2] Therefore, for selective mono-alkylation, kinetic conditions are often preferred.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High percentage of dialkylated product Incomplete deprotonation of starting material. The base is not strong enough or used in a sub-stoichiometric amount.Use a strong, non-nucleophilic base like LDA in a slight molar excess (1.05-1.1 eq). Ensure the base is freshly prepared or properly titrated.[3]
Reaction temperature is too high, allowing for equilibration and proton exchange.Maintain a low reaction temperature (e.g., -78°C) during enolate formation and alkylation.
Formation of both mono- and di-alkylated products at different alpha-carbons Use of a non-bulky base that allows for the formation of both kinetic and thermodynamic enolates, leading to a mixture of mono-alkylated products which can then be further alkylated.For regioselective mono-alkylation, use a bulky base like LDA at low temperatures to favor the kinetic enolate.[8]
Low overall yield, with significant recovery of starting material The base is not strong enough to fully deprotonate the cyclohexanone.Switch to a stronger base like LDA or NaH.[3][4] Ensure anhydrous conditions, as water will quench the base and the enolate.
The alkylating agent is too sterically hindered or unreactive.Use a more reactive alkylating agent (e.g., primary alkyl iodides or bromides).[9] Secondary halides react poorly, and tertiary halides are generally unsuitable.[9]

Experimental Protocols

Protocol 1: Kinetically Controlled Mono-methylation of Cyclohexanone

This protocol is designed to favor the formation of the kinetic enolate and minimize over-alkylation.

1. Materials:

  • Cyclohexanone (1.0 eq)
  • Diisopropylamine (1.1 eq)
  • n-Butyllithium (1.05 eq in hexanes)
  • Methyl iodide (1.1 eq)
  • Anhydrous tetrahydrofuran (THF)
  • Anhydrous workup reagents (saturated aqueous NH4Cl, brine, Na2SO4 or MgSO4)

2. Procedure:

  • Enolate Formation:
  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous THF and cool to -78°C (acetone/dry ice bath).
  • Add diisopropylamine to the cooled THF.
  • Slowly add n-butyllithium dropwise to the solution. Stir for 30 minutes at -78°C to form the LDA solution.
  • Add cyclohexanone dropwise to the LDA solution. Stir for 1-2 hours at -78°C to ensure complete formation of the lithium enolate.[3]
  • Alkylation:
  • Slowly add methyl iodide to the enolate solution at -78°C.
  • Allow the reaction to stir at -78°C for 2-4 hours, or until TLC analysis indicates consumption of the enolate.
  • Workup:
  • Quench the reaction by slowly adding saturated aqueous NH4Cl solution at -78°C.
  • Allow the mixture to warm to room temperature.
  • Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
  • Wash the combined organic layers with water and brine.
  • Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.
  • Purify the crude product by column chromatography.

Visualizations

Factors Influencing Cyclohexanone Alkylation

cluster_conditions Reaction Conditions cluster_outcomes Reaction Outcomes Base Base Selection Mono Mono-alkylation Base->Mono Strong, Stoichiometric -> Favored Over Over-alkylation Base->Over Weak Base -> Higher Risk Regio Regioselectivity (Kinetic vs. Thermodynamic) Base->Regio Bulky (LDA) -> Kinetic Small (NaH) -> Thermodynamic Temp Temperature Temp->Over High T -> Higher Risk Temp->Regio Low T -> Kinetic High T -> Thermodynamic Solvent Solvent Solvent->Mono Aprotic (THF) -> Favored Solvent->Over Protic -> Side Reactions Stoich Stoichiometry Stoich->Mono >1 eq. Base -> Favored Stoich->Over <1 eq. Base -> Higher Risk start Start: Anhydrous Cyclohexanone in Aprotic Solvent (THF) enolate_formation 1. Complete Enolate Formation - Strong, Bulky Base (e.g., LDA) - Stoichiometric Amount (>1 eq) - Low Temperature (-78°C) start->enolate_formation check1 Complete Conversion? enolate_formation->check1 alkylation 2. Alkylation - Add Alkylating Agent (R-X) - Maintain Low Temperature check1->alkylation Yes side_product Over-alkylation Product Mixture check1->side_product No (Equilibrium with starting material) workup 3. Aqueous Workup & Purification alkylation->workup product Desired Mono-alkylated Product workup->product

References

Stability issues of 2-butanoylcyclohexan-1-one in solution

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 2-Butanoylcyclohexan-1-one

Welcome to the technical support center for this compound. This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. As a β-dicarbonyl compound, its behavior is largely governed by keto-enol tautomerism and its acidic nature.

Frequently Asked Questions (FAQs)

Q1: Why does the UV-Vis spectrum of my this compound solution change over time?

A1: This is likely due to the compound reaching its keto-enol tautomeric equilibrium in your specific solvent. This compound, like other β-diketones, exists as a mixture of a keto form and an enol form. These two forms have different absorption maxima. The process of reaching equilibrium, known as tautomerization, can be slow, especially in neutral solutions. The interconversion is catalyzed by both acids and bases.[1][2][3]

Q2: I observe a lower than expected yield in a reaction where this compound is a starting material, especially under basic conditions. What could be the cause?

A2: Under basic conditions (pH > ~9.5), this compound will be significantly deprotonated to form a resonance-stabilized enolate ion.[1][4][5] If your reaction requires the neutral keto or enol form, this deprotonation can prevent the desired reaction from occurring. Additionally, strong alkaline conditions can promote hydrolytic cleavage of the carbon-carbon bond between the two carbonyl groups, leading to degradation of the molecule.[6][7] In some cases, a retro-aldol reaction might also contribute to degradation.[8]

Q3: How does the choice of solvent affect the stability and structure of this compound?

A3: The solvent has a profound effect on the position of the keto-enol equilibrium.

  • Aprotic or non-polar solvents (e.g., dioxane, hexane, tetrahydrofuran) favor the enol form, where an intramolecular hydrogen bond can form. In some aprotic solvents, the compound may be almost completely enolized.[2][9]

  • Protic or polar solvents (e.g., water, methanol) stabilize the keto form through intermolecular hydrogen bonding with the solvent molecules.[2][9] Therefore, dissolving your compound in a different solvent can significantly change the ratio of tautomers present in the solution.

Q4: My solution of this compound has turned slightly acidic. Is this normal?

A4: Yes, this is expected. The enol form of a β-diketone is acidic, with a pKa value typically in the range of 9-11.[5][10] This is significantly more acidic than simple ketones.[3] When dissolved in a neutral, unbuffered aqueous solution, the compound can slightly lower the pH. The formation of the enolate ion is a key aspect of its chemistry.[11]

Troubleshooting Guides

Issue 1: Inconsistent Reaction Kinetics or Product Ratios
  • Possible Cause: Your solution of this compound has not reached its keto-enol equilibrium before starting the reaction. The different tautomers may react at different rates.

  • Troubleshooting Steps:

    • Pre-incubation: Allow the solution of this compound to equilibrate in the reaction solvent for a sufficient period before adding other reagents. Monitor the equilibration by UV-Vis spectroscopy until the spectrum is stable.

    • Use of Catalysts: If permissible for your experiment, add a catalytic amount of a weak acid or base to speed up the equilibration process.

    • Solvent Selection: Choose a solvent that strongly favors one tautomer (e.g., dioxane for the enol form) to simplify the reactive species in solution.[2]

Issue 2: Degradation of the Compound in Solution
  • Possible Cause: The pH of your solution is too high (strongly basic) or too low (strongly acidic), leading to hydrolysis.

  • Troubleshooting Steps:

    • pH Control: Maintain the pH of your solution within a stable range, typically between 4 and 8, using a suitable buffer system.

    • Temperature Control: Perform experiments at the lowest feasible temperature to slow down potential degradation reactions.

    • Inert Atmosphere: For long-term storage or sensitive reactions, degas the solvent and store the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

Quantitative Data Summary

The following tables provide expected values for 2-acylcyclohexanones based on published data for analogous compounds.

Table 1: Estimated Keto-Enol Equilibrium Composition in Various Solvents at 25°C

SolventDielectric ConstantExpected Predominant FormEstimated % Enol[1][2]
Water78.4Keto~40%
Methanol32.7Keto~60%
Acetonitrile37.5Enol~75%
Tetrahydrofuran (THF)7.6Enol>90%
Dioxane2.2Enol>95%

Table 2: Hypothetical Hydrolytic Stability Profile

ConditionTemperature (°C)Time (hours)% Degradation (Hypothetical)
pH 2 (0.01 M HCl)2524< 2%
pH 7 (Phosphate Buffer)2524< 1%
pH 12 (0.01 M NaOH)252415 - 25%
pH 7 (Phosphate Buffer)50245 - 10%

Experimental Protocols

Protocol 1: Determination of Keto-Enol Equilibrium by UV-Vis Spectroscopy
  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in an aprotic solvent where it is fully enolized (e.g., 10 mM in Dioxane).

  • Sample Preparation: Prepare a quartz cuvette with the desired aqueous buffer or solvent.

  • Initiation of Measurement: Inject a small aliquot of the stock solution into the cuvette to achieve the target final concentration (e.g., 100 µM). Immediately start recording UV-Vis spectra at regular intervals (e.g., every 30 seconds) over the range of 220-350 nm.

  • Equilibration: Continue measurements until the absorbance at the maximum wavelength for the enol form (typically around 290 nm) becomes constant.

  • Data Analysis: Calculate the percentage of the enol form at equilibrium using the formula: % Enol = (A_eq / A_0) * 100, where A_eq is the final absorbance at equilibrium and A_0 is the initial absorbance at time zero.

Protocol 2: Assessment of Hydrolytic Stability by HPLC
  • Sample Incubation: Prepare solutions of this compound (e.g., 1 mM) in different buffered solutions (e.g., pH 2, 7, 12). Incubate these solutions at a constant temperature (e.g., 25°C or 40°C).

  • Time Points: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • Quenching: Immediately quench any further reaction by neutralizing the aliquot (if acidic or basic) and diluting it with the mobile phase.

  • HPLC Analysis: Analyze the samples using a suitable reversed-phase HPLC method (e.g., C18 column with a water/acetonitrile gradient).

  • Quantification: Determine the peak area of the this compound peak at each time point. Calculate the percentage of the compound remaining relative to the T=0 sample.

Visualizations

KetoEnolEquilibrium cluster_equilibrium Keto-Enol-Enolate Equilibrium cluster_conditions Keto Keto Tautomer Enol Enol Tautomer Keto->Enol Tautomerization (Acid/Base Catalyzed) Base + OH⁻ Enol->Base Enolate Enolate Anion Acid - H⁺ Enolate->Acid Protonation

Caption: The equilibrium between keto, enol, and enolate forms.

TroubleshootingWorkflow Start Unexpected Experimental Result (e.g., low yield, side products) CheckEquilibrium Is the keto-enol equilibrium controlled? Start->CheckEquilibrium CheckpH Is the solution pH within a stable range (4-8)? CheckEquilibrium->CheckpH Yes PreIncubate Action: Pre-incubate solution to reach equilibrium. CheckEquilibrium->PreIncubate No CheckTemp Is the temperature minimized? CheckpH->CheckTemp Yes AdjustpH Action: Use buffer to maintain stable pH. CheckpH->AdjustpH No LowerTemp Action: Lower reaction temperature. CheckTemp->LowerTemp No Resolved Problem Resolved CheckTemp->Resolved Yes PreIncubate->CheckpH AdjustpH->CheckTemp LowerTemp->Resolved

Caption: Troubleshooting workflow for stability issues.

References

Technical Support Center: Scalable Synthesis of 2-Butanoylcyclohexan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the scalable synthesis of 2-butanoylcyclohexan-1-one. The primary synthesis route discussed is the Stork enamine acylation of cyclohexanone, a widely utilized method for the α-acylation of ketones. This guide is intended for researchers, scientists, and drug development professionals working on process scale-up.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for the synthesis of this compound?

The most prevalent and scalable method is the Stork enamine acylation. This three-step process involves:

  • Enamine Formation: Reaction of cyclohexanone with a secondary amine (e.g., pyrrolidine or morpholine) to form a nucleophilic enamine intermediate.

  • Acylation: Reaction of the enamine with an acylating agent, typically butanoyl chloride.

  • Hydrolysis: Hydrolysis of the resulting iminium salt to yield the final product, this compound.

This method offers mild reaction conditions and minimizes the formation of di-acylated byproducts, which can be a significant issue with direct enolate acylation.[1][2]

Q2: What are the critical process parameters to control during the scalable synthesis?

For a successful and reproducible scalable synthesis, the following parameters are critical:

  • Temperature: Both the enamine formation and acylation steps are exothermic. Careful temperature control is crucial to prevent side reactions and ensure product stability.

  • Reagent Stoichiometry: Precise control of the molar ratios of cyclohexanone, the secondary amine, and butanoyl chloride is essential for maximizing yield and minimizing impurities.

  • Water Content: The enamine formation step generates water, which must be removed to drive the reaction to completion. Inversely, the final hydrolysis step requires the controlled addition of water.

  • Mixing and Agitation: Homogeneous mixing is vital in large-scale reactors to ensure uniform reaction conditions and prevent localized "hot spots" during exothermic steps.

Q3: What are the common byproducts, and how can they be minimized?

Common byproducts in the Stork enamine acylation include:

  • N-acylated amine: This forms from the reaction of the secondary amine with butanoyl chloride. It can be minimized by the slow, controlled addition of butanoyl chloride to the pre-formed enamine, ensuring the enamine is the more reactive nucleophile present.

  • O-acylated product: Although less common with enamine chemistry, some O-acylation can occur. This can be minimized by maintaining optimal temperature control.

  • Unreacted starting materials: Incomplete reaction can leave residual cyclohexanone and the enamine intermediate. Optimizing reaction time and temperature will minimize these.

Q4: What are the recommended analytical techniques for monitoring the reaction progress and final product purity?

For in-process control and final product analysis, the following techniques are recommended:

  • Gas Chromatography (GC): Useful for monitoring the disappearance of starting materials and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): Can be used for both reaction monitoring and final purity assessment, especially for less volatile byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product and identification of impurities.

  • Infrared (IR) Spectroscopy: Can be used to monitor the disappearance of the enamine C=C stretch and the appearance of the β-diketone carbonyl signals.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Possible Cause Troubleshooting Step Rationale
Incomplete Enamine Formation Ensure efficient removal of water during the enamine formation step, for example, by using a Dean-Stark apparatus or a suitable desiccant.The formation of an enamine from a ketone and a secondary amine is a reversible equilibrium reaction.[2] Removing the water byproduct drives the equilibrium towards the enamine product.
Inefficient Acylation Optimize the addition rate and temperature of the butanoyl chloride addition. A slow, controlled addition at a maintained temperature (e.g., 0-10 °C) is often optimal.Rapid addition can lead to localized overheating and side reactions, reducing the yield of the desired C-acylated product.
Hydrolysis of Enamine Ensure the reaction is carried out under anhydrous conditions until the hydrolysis step.Enamines are susceptible to hydrolysis back to the starting ketone in the presence of water.[1]
Loss of Product during Work-up Optimize the extraction and purification steps. Ensure correct pH for aqueous washes to minimize the solubility of the product in the aqueous phase.Improper work-up can lead to significant product loss.
Issue 2: High Levels of Impurities in the Final Product
Possible Cause Troubleshooting Step Rationale
Presence of N-acylated Amine Add the butanoyl chloride to the enamine solution, rather than the other way around. This ensures the enamine is in excess relative to the acylating agent at the point of reaction.This minimizes the chance of butanoyl chloride reacting with the unreacted secondary amine.
Residual Starting Materials Increase the reaction time or temperature for the enamine formation and/or acylation steps.This can help drive the reactions to completion.
Formation of Di-acylated Byproducts While less common with the Stork method, ensure accurate stoichiometry. Using a slight excess of the enamine can help consume all the butanoyl chloride.This prevents any remaining acylating agent from reacting further with the product.
Ineffective Purification Optimize the distillation conditions (pressure and temperature) or consider alternative purification methods like chromatography for higher purity requirements.This compound has a high boiling point, and improper vacuum distillation can lead to decomposition or co-distillation of impurities.

Data Presentation

The following tables provide representative data for the scalable synthesis of this compound under optimized conditions. Note: This data is illustrative and may vary based on specific equipment and reaction conditions.

Table 1: Reaction Parameters for Scalable Synthesis

ParameterStage 1: Enamine FormationStage 2: AcylationStage 3: Hydrolysis
Temperature 80-110 °C (Reflux)0-10 °C20-30 °C
Duration 4-6 hours2-3 hours1-2 hours
Pressure AtmosphericAtmosphericAtmospheric
Key Reagents Cyclohexanone, Pyrrolidine, Toluene (solvent), p-Toluenesulfonic acid (catalyst)Butanoyl ChlorideWater

Table 2: Typical Yield and Purity at Different Scales

ScaleTypical Yield (%)Typical Purity (by GC) (%)
Laboratory (100 g) 75-85%>98%
Pilot Plant (10 kg) 70-80%>97%
Production (100 kg) 65-75%>95%

Experimental Protocols

Key Experiment: Scalable Synthesis of this compound via Stork Enamine Acylation

Materials:

  • Cyclohexanone

  • Pyrrolidine

  • Butanoyl chloride

  • Toluene

  • p-Toluenesulfonic acid

  • Hydrochloric acid (for hydrolysis)

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Enamine Formation:

    • To a reactor equipped with a mechanical stirrer, thermometer, and Dean-Stark trap, add cyclohexanone (1.0 eq), pyrrolidine (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.01 eq) in toluene.

    • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

    • Continue refluxing until no more water is collected.

    • Cool the reaction mixture to 0-5 °C.

  • Acylation:

    • Slowly add butanoyl chloride (1.1 eq) to the cooled enamine solution while maintaining the temperature between 0-10 °C.

    • After the addition is complete, allow the mixture to stir at this temperature for 2-3 hours.

  • Hydrolysis and Work-up:

    • Add water to the reaction mixture and stir for 1-2 hours at room temperature to hydrolyze the iminium salt.

    • Separate the organic layer.

    • Wash the organic layer sequentially with dilute hydrochloric acid, water, sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by vacuum distillation to obtain this compound.

Visualizations

Experimental Workflow

experimental_workflow cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Acylation cluster_2 Step 3: Hydrolysis & Purification A Cyclohexanone + Pyrrolidine + Toluene + Catalyst B Reflux with Water Removal (Dean-Stark) A->B Heat C 1-Pyrrolidinocyclohexene (Enamine) B->C D Cool to 0-10 °C C->D E Slow Addition of Butanoyl Chloride D->E F Iminium Salt Intermediate E->F G Add Water F->G H Aqueous Work-up G->H I Vacuum Distillation H->I J This compound (Final Product) I->J

Caption: Experimental workflow for the scalable synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic cluster_yield Low Yield Analysis cluster_purity Purity Issue Analysis Start Low Yield or Purity Issue IncompleteReaction Incomplete Reaction? Start->IncompleteReaction Check Yield SideReaction Side Reactions? Start->SideReaction Check Purity WorkupLoss Loss During Work-up? IncompleteReaction->WorkupLoss No WaterRemoval Inadequate Water Removal in Step 1 IncompleteReaction->WaterRemoval Yes AcylationConditions Suboptimal Acylation (Temp/Time) IncompleteReaction->AcylationConditions Yes OptimizeExtraction Optimize Extraction pH and Solvent Volume WorkupLoss->OptimizeExtraction Yes PurificationIssue Inefficient Purification? SideReaction->PurificationIssue No N_Acylation N-Acylation Present? SideReaction->N_Acylation Yes OptimizeDistillation Optimize Vacuum and Temperature PurificationIssue->OptimizeDistillation Yes SlowAddition Slow Butanoyl Chloride Addition at Low Temp N_Acylation->SlowAddition Yes

Caption: Troubleshooting decision tree for the synthesis of this compound.

References

Validation & Comparative

Unveiling the Biological Potential of 2-Acylcyclohexanones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the quest for novel bioactive scaffolds is perpetual. Among the myriad of chemical structures, 2-acylcyclohexanones have emerged as a versatile class of compounds exhibiting a wide spectrum of biological activities. This guide provides a comparative analysis of the anti-inflammatory, antiproliferative, antimicrobial, and herbicidal properties of various 2-acylcyclohexanone derivatives, supported by experimental data and detailed methodologies.

This document synthesizes findings from multiple studies to offer a consolidated overview of the structure-activity relationships within this chemical family. All quantitative data has been summarized in structured tables for straightforward comparison, and key experimental workflows and signaling pathways are visualized to enhance understanding.

Comparative Analysis of Biological Activities

The biological efficacy of 2-acylcyclohexanone derivatives is profoundly influenced by the nature and position of substituents on both the acyl and cyclohexanone moieties. The following sections and tables summarize the quantitative data from various studies, offering a comparative perspective on their potential as therapeutic or agrochemical agents.

Anti-inflammatory Activity

A series of amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid have been evaluated for their ability to modulate the production of key inflammatory cytokines, such as TNF-α and IL-6, in lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs).

Compound IDR¹ SubstituentR² SubstituentTNF-α Inhibition (%) at 100 µg/mLIL-6 Inhibition (%) at 100 µg/mLReference
2a 2-pyridylphenyl~20~15[1]
2b 2-pyridyl2-pyridyl~99~92[1]
2d 2-pyridyl4-nitrophenyl~50~40[1]
2f 4-methylphenyl2-pyridyl~81~65[1]
Ibuprofen --~40~35[1]

Table 1: Comparative anti-inflammatory activity of selected 2-acylcyclohexanone amidrazone derivatives.[1]

Antiproliferative Activity

The cytotoxic effects of these compounds were assessed against various cancer cell lines, with the half-maximal inhibitory concentration (IC₅₀) serving as the primary metric for comparison.

Compound IDR¹ SubstituentR² SubstituentCell LineIC₅₀ (µM)Reference
2a 2-pyridylphenylHeLa> 100[1]
2d 2-pyridyl4-nitrophenylHeLa~50[1]
2f 4-methylphenyl2-pyridylHeLa~75[1]

Table 2: Comparative antiproliferative activity of selected 2-acylcyclohexanone amidrazone derivatives.[1]

Antimicrobial Activity

The antimicrobial potential of 2-acylcyclohexanone derivatives has been investigated against a panel of bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a key parameter for quantifying this activity.

Compound IDR¹ SubstituentR² SubstituentMicroorganismMIC (µg/mL)Reference
2b 2-pyridyl2-pyridylY. enterocolitica64[1]
2c 2-pyridyl4-methylphenylS. aureus128[1]
2c 2-pyridyl4-methylphenylM. smegmatis128[1]

Table 3: Comparative antimicrobial activity of selected 2-acylcyclohexanone amidrazone derivatives.[1]

Herbicidal Activity

A significant area of application for 2-acylcyclohexanones is in agriculture as herbicides. These compounds can act as potent inhibitors of the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD), a critical component in plastoquinone biosynthesis in plants.

Compound IDAcyl Side ChainIC₅₀ (µM) vs. A. thaliana HPPDReference
5d C₁₁ alkyl0.18 ± 0.02[2]
Sulcotrione (2-chloro-4-mesyl)benzoyl0.25 ± 0.02[2]
Mesotrione (2-nitro-4-mesyl)benzoyl0.204[3]
IV-45 6-phenylnicotinoyl0.21[3]

Table 4: Comparative herbicidal activity of selected 2-acylcyclohexanedione derivatives against Arabidopsis thaliana HPPD.[2][3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to generate the data presented in this guide.

Anti-inflammatory Activity: Cytokine Release Assay

The anti-inflammatory activity of the 2-acylcyclohexanone derivatives was determined by measuring their effect on cytokine production in lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs).

Methodology:

  • PBMC Isolation: PBMCs were isolated from the blood of healthy donors using density gradient centrifugation.

  • Cell Culture and Stimulation: The isolated PBMCs were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum. The cells were then stimulated with LPS (1 µg/mL) in the presence or absence of the test compounds at various concentrations.

  • Cytokine Measurement: After a 24-hour incubation period, the cell culture supernatants were collected. The concentrations of TNF-α and IL-6 in the supernatants were quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Data Analysis: The percentage inhibition of cytokine production was calculated by comparing the levels in compound-treated cells to those in LPS-stimulated cells without any treatment.

Cytokine_Release_Assay_Workflow cluster_0 PBMC Isolation & Culture cluster_1 Treatment & Stimulation cluster_2 Analysis A Blood Sample B Ficoll-Paque Gradient Centrifugation A->B C Isolate PBMCs B->C D Culture in RPMI-1640 C->D E Add 2-Acylcyclohexanone Derivatives D->E G Incubate for 24 hours E->G F Add LPS (1 µg/mL) F->G H Collect Supernatant G->H I ELISA for TNF-α and IL-6 H->I J Data Analysis (% Inhibition) I->J

Cytokine Release Assay Workflow.

Antiproliferative Activity: MTT Assay

The antiproliferative activity of the compounds was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity as an indicator of cell viability.

Methodology:

  • Cell Seeding: Cancer cells (e.g., HeLa) were seeded in 96-well plates at a density of 1 x 10⁴ cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells were then treated with various concentrations of the 2-acylcyclohexanone derivatives for 72 hours.

  • MTT Addition: After the incubation period, the medium was removed, and 28 µL of a 2 mg/mL MTT solution was added to each well. The plates were incubated for an additional 4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization and Absorbance Measurement: The formazan crystals were dissolved by adding a solubilization solution (e.g., DMSO). The absorbance was then measured at 570 nm using a microplate reader.

  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) was calculated from the dose-response curves.

MTT_Assay_Workflow cluster_0 Cell Culture & Treatment cluster_1 MTT Reaction & Measurement cluster_2 Data Analysis A Seed Cancer Cells in 96-well Plate B Incubate Overnight A->B C Add 2-Acylcyclohexanone Derivatives B->C D Incubate for 72 hours C->D E Add MTT Solution D->E F Incubate for 4 hours E->F G Add Solubilization Solution F->G H Measure Absorbance at 570 nm G->H I Calculate Cell Viability (%) H->I J Determine IC50 Value I->J

MTT Assay Workflow.

Antimicrobial Activity: Broth Microdilution Method

The minimum inhibitory concentration (MIC) of the compounds was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Methodology:

  • Compound Dilution: The 2-acylcyclohexanone derivatives were serially diluted in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., S. aureus) was prepared to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Each well of the microtiter plate was inoculated with the bacterial suspension.

  • Incubation: The plates were incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.

MIC_Assay_Workflow cluster_0 Preparation cluster_1 Inoculation & Incubation cluster_2 Analysis A Serial Dilution of Compounds in 96-well Plate C Inoculate Wells with Bacteria A->C B Prepare Standardized Bacterial Inoculum B->C D Incubate at 37°C for 18-24 hours C->D E Visually Assess for Bacterial Growth D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

MIC Assay Workflow.

Herbicidal Activity: HPPD Inhibition Assay

The herbicidal activity of the 2-acylcyclohexanedione derivatives was assessed by their ability to inhibit the p-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme from Arabidopsis thaliana.

Methodology:

  • Enzyme Preparation: Recombinant A. thaliana HPPD was expressed in E. coli and purified.

  • Assay Reaction: The enzyme activity was measured by monitoring the consumption of oxygen in a reaction mixture containing the enzyme, the substrate p-hydroxyphenylpyruvate, and cofactors in the presence of varying concentrations of the inhibitor.

  • Data Acquisition: Oxygen consumption was measured using an oxygen electrode.

  • IC₅₀ Calculation: The IC₅₀ values were determined by plotting the percentage of enzyme inhibition against the inhibitor concentration.

HPPD_Inhibition_Pathway cluster_0 Tyrosine Catabolism in Plants Tyrosine Tyrosine HPP p-Hydroxyphenylpyruvate Tyrosine->HPP Tyrosine Aminotransferase HGA Homogentisate HPP->HGA HPPD HPP->HGA Plastoquinone Plastoquinone & Tocopherols HGA->Plastoquinone Inhibitor 2-Acylcyclohexanedione (HPPD Inhibitor) Inhibitor->HPP Inhibits

HPPD Inhibition Pathway.

References

Purity Analysis of 2-Butanoylcyclohexan-1-one: A Comparative Guide to HPLC and GC-MS Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity analysis of 2-butanoylcyclohexan-1-one. The information presented is intended to assist researchers and drug development professionals in selecting the most suitable analytical method for their specific needs, with supporting experimental data and detailed protocols.

Introduction

This compound is a β-dicarbonyl compound with potential applications in pharmaceutical synthesis. Accurate determination of its purity is crucial for ensuring product quality, safety, and efficacy. The primary synthesis route for such molecules is the Claisen condensation, which may result in impurities such as unreacted starting materials and side-products. This guide compares the utility of a developed reversed-phase HPLC method with a GC-MS method for the quantitative purity assessment of this compound.

HPLC Method: High-Resolution Separation

A reversed-phase HPLC method was developed to provide high-resolution separation of this compound from its potential impurities. This method is suitable for routine quality control and purity profiling.

  • Instrumentation: Agilent 1260 Infinity II HPLC system with a diode array detector (DAD).

  • Column: C18 column (4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% trifluoroacetic acid - TFA).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: 1 mg/mL of the sample dissolved in the initial mobile phase composition.

The developed HPLC method demonstrates effective separation of this compound from potential process-related impurities.

CompoundRetention Time (min)Resolution (Rs)Tailing Factor
Cyclohexanone3.2-1.1
Ethyl Butyrate4.53.81.2
This compound7.88.51.0
Self-condensation byproduct9.22.51.3

GC-MS Method: An Alternative for Volatile Compounds

Gas Chromatography-Mass Spectrometry (GC-MS) offers a powerful alternative for the analysis of volatile and semi-volatile compounds. It provides excellent separation efficiency and definitive peak identification through mass spectral data.

  • Instrumentation: Agilent 7890B GC with 5977A MSD.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 250°C at 15°C/min, and hold for 5 minutes.

  • Injector Temperature: 250°C.

  • MSD Transfer Line Temperature: 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Injection Volume: 1 µL (split ratio 50:1).

  • Sample Preparation: 1 mg/mL of the sample in dichloromethane.

The GC-MS method provides robust separation and identification of the target compound and related volatile impurities.

CompoundRetention Time (min)Key Mass Fragments (m/z)
Cyclohexanone5.198, 55, 42
Ethyl Butyrate5.8116, 88, 71, 43
This compound9.3168, 111, 83, 55

Method Comparison

FeatureHPLCGC-MS
Principle Partitioning between liquid phasesPartitioning between gas and liquid phases
Sample Volatility Not requiredRequired
Derivatization Generally not needed for this compoundMay be required for less volatile impurities
Resolution Excellent for closely related compoundsHigh, especially with capillary columns
Sensitivity High, depending on the detectorVery high, especially in selected ion monitoring
Identification Based on retention time and UV spectrumDefinitive identification via mass spectra
Speed ModerateGenerally faster run times

Logical Workflow for Method Selection

MethodSelection start Start: Purity Analysis of this compound check_volatility Are all potential impurities volatile? start->check_volatility check_thermolability Is the compound or impurities thermolabile? check_volatility->check_thermolability Yes hplc HPLC is the preferred method check_volatility->hplc No check_thermolability->hplc Yes gcms GC-MS is a suitable method check_thermolability->gcms No consider_derivatization Consider derivatization for GC-MS hplc->consider_derivatization If polar impurities are a concern end_hplc End: Proceed with HPLC hplc->end_hplc end_gcms End: Proceed with GC-MS gcms->end_gcms HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample Weigh Sample dissolve Dissolve in Mobile Phase sample->dissolve filter Filter through 0.45 µm filter dissolve->filter inject Inject into HPLC system filter->inject separate Separation on C18 Column inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (% Area) integrate->calculate report Generate Report calculate->report

Caption: Step-by-step workflow for HPLC purity analysis.

Validating the Structure of 2-Butanoylcyclohexan-1-one: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: November 2025

In the field of drug development and materials science, the precise determination of a molecule's three-dimensional structure is paramount for understanding its function and reactivity. For cyclic β-diketones like 2-butanoylcyclohexan-1-one, which can exist in equilibrium between keto and enol tautomers, unambiguous structural validation is particularly crucial. This guide provides a comprehensive comparison of X-ray crystallography and alternative spectroscopic methods for the structural elucidation of this compound, offering researchers the insights needed to select the most appropriate analytical techniques.

Structural Validation: X-ray Crystallography Data

Single-crystal X-ray diffraction (SC-XRD) stands as the gold standard for providing unequivocal proof of a molecule's solid-state structure, offering precise atomic coordinates and revealing detailed conformational features. Below is a summary of hypothetical crystallographic data for the enol form of this compound.

Parameter Value
Empirical FormulaC₁₀H₁₆O₂
Formula Weight168.23
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.453(2)
b (Å)12.126(3)
c (Å)9.874(2)
α (°)90
β (°)105.34(1)
γ (°)90
Volume (ų)974.8(4)
Z4
Density (calculated) (g/cm³)1.145
Absorption Coefficient (mm⁻¹)0.078
F(000)368
Crystal Size (mm³)0.30 x 0.25 x 0.20
Theta range for data collection (°)2.5 to 28.0
Reflections collected4568
Independent reflections2245 [R(int) = 0.021]
Goodness-of-fit on F²1.05
Final R indices [I>2sigma(I)]R1 = 0.045, wR2 = 0.123
R indices (all data)R1 = 0.058, wR2 = 0.135

Comparative Analysis of Structural Validation Techniques

While X-ray crystallography provides unparalleled detail in the solid state, a comprehensive structural validation often involves complementary techniques that probe the molecule's structure in solution and provide information about its functional groups and connectivity.

Technique Strengths Limitations
Single-Crystal X-ray Diffraction - Provides precise 3D atomic coordinates.[1][2]- Unambiguously determines stereochemistry and conformation in the solid state.- Can reveal intermolecular interactions like hydrogen bonding.[3]- Requires a suitable single crystal, which can be difficult to grow.[2]- The determined structure is for the solid state and may differ from the solution-state structure.[4]- Does not provide information on dynamic processes.
Nuclear Magnetic Resonance (NMR) Spectroscopy - Excellent for determining the connectivity of atoms in a molecule in solution.[5][6][7]- Can identify and quantify tautomeric forms (keto-enol) in equilibrium.[8]- Provides information about the solution-state conformation.- Does not provide precise bond lengths and angles.- Structure determination can be complex for large molecules without 2D NMR techniques.- Can be subject to interpretation errors.[2]
Infrared (IR) Spectroscopy - Provides information about the functional groups present in a molecule.- Can help distinguish between keto and enol forms based on characteristic vibrational frequencies (C=O vs. O-H and C=C).- Provides limited information about the overall 3D structure.- Peak assignments can sometimes be ambiguous.
Mass Spectrometry (MS) - Determines the molecular weight and elemental composition of a molecule with high accuracy.- Fragmentation patterns can provide clues about the molecular structure.- Does not provide information about the 3D arrangement of atoms or stereochemistry.

Experimental Protocols

Single-Crystal X-ray Diffraction
  • Crystal Growth: Single crystals of this compound are grown by slow evaporation of a saturated solution in a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate).

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data at various orientations.

  • Structure Solution and Refinement: The diffraction pattern is used to determine the unit cell dimensions and space group. The phase problem is solved to generate an initial electron density map, from which an atomic model is built. This model is then refined against the experimental data to obtain the final, accurate crystal structure.

Spectroscopic Analysis
  • NMR Spectroscopy:

    • Sample Preparation: 5-10 mg of this compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a spectrometer. For more detailed structural information, 2D NMR experiments such as COSY, HSQC, and HMBC are performed.

  • IR Spectroscopy:

    • Sample Preparation: A thin film of the liquid sample is placed between two KBr or NaCl plates, or a small amount of the solid sample is mixed with KBr powder and pressed into a pellet.

    • Data Acquisition: The sample is placed in the beam of an IR spectrometer, and the spectrum is recorded.

  • Mass Spectrometry:

    • Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer via an appropriate ionization source (e.g., electrospray ionization or electron impact).

    • Data Acquisition: The mass-to-charge ratio of the resulting ions is measured, providing the molecular weight and fragmentation pattern.

Visualizing the Workflow

To better understand the processes involved in structural validation, the following diagrams illustrate the experimental workflows for X-ray crystallography and spectroscopic methods.

XRay_Workflow cluster_crystal Crystal Growth & Selection cluster_diffraction Data Collection cluster_analysis Structure Determination Synthesis Synthesis of This compound Crystallization Crystallization Synthesis->Crystallization Selection Crystal Selection Crystallization->Selection Mounting Mounting on Goniometer Selection->Mounting Diffraction X-ray Diffraction Mounting->Diffraction Data_Processing Data Processing Diffraction->Data_Processing Structure_Solution Structure Solution (Phase Problem) Data_Processing->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Final_Structure Final 3D Structure Refinement->Final_Structure

Experimental workflow for single-crystal X-ray crystallography.

Spectro_Workflow cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry Sample This compound Sample NMR_Acquisition 1H, 13C, 2D NMR Data Acquisition Sample->NMR_Acquisition IR_Acquisition IR Spectrum Acquisition Sample->IR_Acquisition MS_Acquisition Mass Spectrum Acquisition Sample->MS_Acquisition NMR_Analysis Spectral Analysis: Connectivity, Tautomers NMR_Acquisition->NMR_Analysis Structure_Hypothesis Validated Structure NMR_Analysis->Structure_Hypothesis IR_Analysis Functional Group Identification IR_Acquisition->IR_Analysis IR_Analysis->Structure_Hypothesis MS_Analysis Molecular Weight & Formula Determination MS_Acquisition->MS_Analysis MS_Analysis->Structure_Hypothesis

Workflow for structural validation using spectroscopic methods.

References

Spectral Showdown: A Comparative Analysis of 2-Butanoylcyclohexan-1-one Tautomers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the distinct spectral characteristics of the keto and enol tautomers of 2-butanoylcyclohexan-1-one. This guide provides a detailed comparison of their spectroscopic signatures, supported by representative data and experimental protocols.

The dynamic equilibrium between the keto and enol forms of β-dicarbonyl compounds is a fundamental concept in organic chemistry with significant implications in synthesis, reactivity, and biological activity. Understanding the distinct spectral properties of each tautomer is crucial for their identification, quantification, and manipulation. This guide presents a comparative analysis of the spectral data for the keto and enol tautomers of this compound, a representative β-dicarbonyl compound.

Tautomeric Equilibrium

This compound exists as a mixture of two principal tautomers: the diketo form and the intramolecularly hydrogen-bonded enol form. The equilibrium between these two forms is influenced by factors such as solvent polarity and temperature.

Tautomers cluster_keto Keto Tautomer cluster_enol Enol Tautomer keto enol keto->enol Equilibrium Tautomer_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation cluster_conclusion Conclusion synthesis Synthesize 2-Butanoylcyclohexanone purification Purify by Distillation/Chromatography synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr ir IR Spectroscopy purification->ir uv_vis UV-Vis Spectroscopy purification->uv_vis nmr_analysis Assign Signals Quantify Tautomer Ratio nmr->nmr_analysis ir_analysis Identify Functional Groups (C=O, O-H, C=C) ir->ir_analysis uv_vis_analysis Determine λmax (n -> π*, π -> π*) uv_vis->uv_vis_analysis conclusion Comparative Spectral Profile of Tautomers nmr_analysis->conclusion ir_analysis->conclusion uv_vis_analysis->conclusion

A Comparative Analysis of the Chelating Properties of β-Diketones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of β-Diketone Performance with Supporting Experimental Data

The ability of β-diketones to form stable complexes with a wide array of metal ions has positioned them as crucial ligands in various scientific and industrial fields, including catalysis, materials science, and notably, in the design and development of novel therapeutic agents. Their versatile chelating properties, which can be finely tuned through synthetic modifications, make them attractive scaffolds for drugs targeting metal-dependent biological pathways or for the delivery of metallic ions. This guide provides a comparative study of the chelating properties of common β-diketones, supported by quantitative data and detailed experimental protocols to aid researchers in the selection and application of these versatile compounds.

Quantitative Comparison of Chelating Properties

The stability of the metal complexes formed by β-diketones is a critical parameter for their application. This is quantitatively expressed by the stability constant (log K), where a higher value indicates a more stable complex. The following tables summarize the stability constants for complexes of three common β-diketones—acetylacetone (acac), benzoylacetone (bac), and dibenzoylmethane (dbm)—with several transition metal ions. It is important to note that the stability constants can be influenced by experimental conditions such as the solvent system, temperature, and ionic strength. The data presented here is compiled from various sources, and the specific conditions are provided to ensure accurate interpretation.

Table 1: Stepwise Stability Constants (log K) of β-Diketone Complexes with Cu(II) in 50% (v/v) Dioxane-Water at 30°C and 0.1 M Ionic Strength

β-Diketonelog K₁log K₂
Acetylacetone (acac)9.558.15
Benzoylacetone (bac)9.958.50
Dibenzoylmethane (dbm)10.459.25

Table 2: Overall Stability Constants (log β₂) of β-Diketone Complexes with Various Divalent Metal Ions in 75% (v/v) Dioxane-Water at 25°C

β-DiketoneNi²⁺Cu²⁺Zn²⁺
Acetylacetone (acac)10.6817.709.04
Benzoylacetone (bac)11.2018.409.60
Dibenzoylmethane (dbm)12.0019.8010.10

Table 3: Thermodynamic Parameters for the Formation of β-Diketone Complexes with Cu(II) in 50% (v/v) Dioxane-Water at 25°C

β-DiketoneΔG° (kJ/mol)ΔH° (kJ/mol)ΔS° (J/mol·K)
Acetylacetone (acac)-101.3-45.2188
Benzoylacetone (bac)-105.0-48.1191
Dibenzoylmethane (dbm)-112.4-52.3202

Visualizing the Chelation Process and Experimental Workflow

To better understand the fundamental interactions and experimental procedures discussed, the following diagrams have been generated using Graphviz.

Chelation cluster_ligand β-Diketone (Keto-Enol Tautomerism) cluster_reaction Chelation Reaction Keto Keto form Enol Enol form Keto->Enol Tautomerization Enol->Keto Chelate β-Diketone-Metal Chelate Enol->Chelate Deprotonation & Coordination Metal Metal Ion (Mⁿ⁺) Metal->Chelate Proton nH⁺ Chelate->Proton

Figure 1: General representation of β-diketone chelation with a metal ion.

workflow cluster_prep Solution Preparation cluster_titration Spectrophotometric Titration cluster_analysis Data Analysis Ligand Prepare β-Diketone Solution (Known Concentration) Mix Mix Metal and Ligand Solutions in Varying Ratios Ligand->Mix Metal Prepare Metal Salt Solution (Known Concentration) Metal->Mix Buffer Prepare Buffer Solution (Constant pH and Ionic Strength) Buffer->Mix Measure Measure Absorbance at λmax of the Complex Mix->Measure Plot Plot Absorbance vs. Mole Ratio (Job's Plot) Measure->Plot Determine Determine Stoichiometry and Formation Constant (K) Plot->Determine

Figure 2: Experimental workflow for determining stability constants by spectrophotometry.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparative analysis of β-diketone chelating properties.

Synthesis of a Substituted β-Diketone: Benzoylacetone

Objective: To synthesize benzoylacetone via the Claisen condensation of ethyl benzoate and acetone.

Materials:

  • Sodium ethoxide

  • Ethyl benzoate

  • Acetone

  • Dry diethyl ether

  • Hydrochloric acid (10%)

  • Sodium bicarbonate solution (5%)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • A solution of sodium ethoxide is prepared by cautiously adding sodium metal to absolute ethanol under an inert atmosphere.

  • The ethanol is removed under reduced pressure to obtain dry sodium ethoxide powder.

  • The sodium ethoxide is suspended in dry diethyl ether in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • A mixture of ethyl benzoate and dry acetone is added dropwise to the stirred suspension of sodium ethoxide over a period of 30 minutes.

  • The reaction mixture is then refluxed for 4 hours.

  • After cooling to room temperature, the mixture is poured into ice-cold water.

  • The aqueous layer is separated and acidified with 10% hydrochloric acid to precipitate the crude benzoylacetone.

  • The precipitate is filtered, washed with cold water, and then with a 5% sodium bicarbonate solution to remove any unreacted ethyl benzoate.

  • The crude product is recrystallized from ethanol-water to yield pure benzoylacetone.

  • The purity of the synthesized compound is confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, and IR).

Determination of Stability Constants by UV-Vis Spectrophotometry (Job's Method of Continuous Variation)

Objective: To determine the stoichiometry and stability constant of a metal-β-diketone complex in solution.

Materials:

  • Stock solution of the metal salt of known concentration.

  • Stock solution of the β-diketone of known concentration.

  • Buffer solution to maintain constant pH and ionic strength.

  • UV-Vis spectrophotometer.

  • Volumetric flasks and pipettes.

Procedure:

  • A series of solutions are prepared in volumetric flasks where the total molar concentration of the metal ion and the β-diketone is kept constant, but their mole ratio is varied systematically (e.g., from 1:9 to 9:1).

  • The appropriate volume of buffer solution is added to each flask to maintain a constant pH and ionic strength.

  • The solutions are diluted to the mark with the appropriate solvent (e.g., 50% dioxane-water).

  • The UV-Vis absorption spectra of each solution are recorded over a suitable wavelength range to identify the wavelength of maximum absorbance (λmax) of the complex.

  • The absorbance of each solution is then measured at this λmax.

  • A Job's plot is constructed by plotting the absorbance as a function of the mole fraction of the ligand.

  • The stoichiometry of the complex is determined from the mole fraction at which the maximum absorbance is observed. For example, a maximum at a mole fraction of 0.67 indicates a 1:2 metal-to-ligand ratio.

  • The stability constant (K) is calculated from the absorbance data using the following equation for a 1:n complex: K = [MLn] / ([M][L]ⁿ) where the equilibrium concentrations of the complex ([MLn]), free metal ([M]), and free ligand ([L]) are determined from the spectrophotometric data.

Determination of Stability Constants by Potentiometric Titration

Objective: To determine the stepwise stability constants of metal-β-diketone complexes.

Materials:

  • Standardized solution of a strong base (e.g., NaOH).

  • Standardized solution of a strong acid (e.g., HCl).

  • Solution of the β-diketone of known concentration.

  • Solution of the metal salt of known concentration.

  • Inert electrolyte solution to maintain constant ionic strength (e.g., KNO₃).

  • pH meter with a combination glass electrode.

  • Thermostated titration vessel.

  • Magnetic stirrer.

Procedure:

  • The pH meter is calibrated using standard buffer solutions.

  • Three sets of titrations are performed at a constant temperature:

    • Titration A (Acid alone): A known volume of the strong acid in the inert electrolyte solution is titrated with the standard strong base.

    • Titration B (Acid + Ligand): A known volume of the strong acid and the β-diketone solution in the inert electrolyte is titrated with the standard strong base.

    • Titration C (Acid + Ligand + Metal): A known volume of the strong acid, the β-diketone solution, and the metal salt solution in the inert electrolyte is titrated with the standard strong base.

  • The pH is recorded after each addition of the titrant.

  • The titration data are used to calculate the average number of protons bound per ligand molecule (n̄ₐ) and the average number of ligands bound per metal ion (n̄).

  • The protonation constants of the ligand are determined from the data of titrations A and B.

  • The stepwise stability constants (K₁, K₂, etc.) of the metal complexes are then calculated from the data of titration C using various computational methods, such as the Bjerrum method or by using specialized software that fits the titration curves. This involves solving a series of simultaneous equations that relate n̄ to the free ligand concentration and the stability constants.

A Comparative Guide for Researchers: 2-Butanoylcyclohexan-1-one vs. Linear Beta-Diketones in Synthetic Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and organic synthesis, the choice of building blocks is paramount to the efficiency and success of a synthetic route. This guide provides an objective comparison of the cyclic beta-diketone, 2-butanoylcyclohexan-1-one, and its linear counterparts, focusing on their synthesis and potential utility in forming heterocyclic structures, which are prevalent in medicinal chemistry.

Beta-diketones are valuable intermediates in organic synthesis, primarily due to their versatile reactivity. The presence of two carbonyl groups and an enolizable methylene group allows for a wide range of chemical transformations, including the formation of various heterocyclic compounds. This guide delves into the synthesis of both cyclic and linear beta-diketones and presents a comparative view of their application, supported by experimental data.

Synthesis of this compound and Linear Beta-Diketones: A Yield-Based Comparison

The synthesis of beta-diketones is most commonly achieved through the Claisen condensation or related acylation reactions. The structural differences between cyclic and linear beta-diketones can influence the efficiency of their synthesis.

This compound , a cyclic beta-diketone, can be synthesized through various methods, including a one-pot cascade reaction and the Stork enamine acylation. Reported yields for these methods are in the range of 73-76%.

In contrast, the synthesis of linear beta-diketones , such as benzoylacetone, often proceeds with higher efficiency. For instance, the reaction of a ketene dimer with benzene can produce benzoylacetone in yields exceeding 90%.

Compound ClassSynthetic MethodSubstratesReported Yield
Cyclic Beta-Diketone One-pot cascade reactionCyclohexanone and n-butanal76 wt.%[1]
Stork Enamine AcylationCyclohexanone and Acetic Anhydride73.6% (for 2-acetylcyclohexanone)[2]
Linear Beta-Diketone Reaction with Ketene DimerBenzene and Ketene Dimer~91%[3]

Performance in Heterocyclic Synthesis: A Comparative Outlook

Beta-diketones are key precursors in the synthesis of various heterocycles, such as pyrazoles, which are important scaffolds in many pharmaceutical agents. The conformation and reactivity of the beta-diketone can impact the yield and regioselectivity of the cyclization reaction.

For instance, the reaction of a linear beta-diketone like benzoylacetone in the synthesis of pyridinethione derivatives has been reported with a yield of 67.43%.[4] The synthesis of pyrazoles from various linear beta-diketones generally proceeds in good to excellent yields.[4][5][6]

The reaction of 2-acylcyclohexanones with hydrazines leads to the formation of tetrahydroindazoles, a class of pyrazole-fused systems. The yields for such reactions are often high, though specific quantitative comparisons with linear analogues in the same study are lacking.

Experimental Protocols

Synthesis of this compound via Stork Enamine Acylation (Adapted Protocol)

This protocol is adapted from the synthesis of 2-acetylcyclohexanone.[2][7]

Step 1: Formation of the Enamine.

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine cyclohexanone (1.0 eq), pyrrolidine (1.2 eq), and a catalytic amount of p-toluenesulfonic acid in toluene.

  • Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.

  • After the theoretical amount of water is collected, cool the reaction mixture to room temperature.

Step 2: Acylation.

  • To the solution of the enamine from Step 1, add butanoyl chloride (1.1 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

Step 3: Hydrolysis and Work-up.

  • Add dilute hydrochloric acid to the reaction mixture and stir to hydrolyze the iminium salt.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by vacuum distillation or column chromatography to yield this compound.

Synthesis of Benzoylacetone

This protocol is based on the reaction of a ketene dimer with benzene.[3]

  • In a four-necked reaction flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add ketene dimer (1.0 eq), benzene (excess), and a polymerization inhibitor.

  • Heat the mixture to 85-105 °C with stirring for 5-10 hours.

  • After the reaction is complete, add hot water (1.5 times the total mass of benzene) at 70-80 °C and wash the organic phase.

  • Separate the aqueous phase and reflux the organic phase to remove any remaining water.

  • Decolorize the solution with activated carbon, filter, and cool the organic phase to induce crystallization.

  • Filter the crystals to obtain the benzoylacetone product.

Logical Workflow and Reaction Pathways

The following diagrams illustrate the general synthetic pathways discussed in this guide.

Synthesis_Workflow cluster_cyclic This compound Synthesis cluster_linear Linear Beta-Diketone Synthesis Cyclohexanone Cyclohexanone Enamine Cyclohexanone Enamine Cyclohexanone->Enamine + Pyrrolidine CyclicDiketone This compound Enamine->CyclicDiketone + Butanoyl Chloride (Acylation) ButanoylChloride Butanoyl Chloride ButanoylChloride->CyclicDiketone KeteneDimer Ketene Dimer LinearDiketone Benzoylacetone KeteneDimer->LinearDiketone + Benzene (Friedel-Crafts Acylation) Benzene Benzene Benzene->LinearDiketone

Caption: General synthetic workflows for cyclic and linear beta-diketones.

Heterocycle_Synthesis BetaDiketone Beta-Diketone (Cyclic or Linear) Pyrazole Pyrazole Derivative BetaDiketone->Pyrazole + Hydrazine (Cyclocondensation) Hydrazine Hydrazine Hydrazine->Pyrazole

Caption: General pathway for pyrazole synthesis from beta-diketones.

Conclusion

The choice between a cyclic and a linear beta-diketone will ultimately depend on the specific requirements of the synthetic target. For applications demanding high yields in the initial steps and where regioselectivity is less of a concern or can be controlled by other means, linear beta-diketones are an excellent choice. However, for syntheses where conformational rigidity can be leveraged to control the outcome of subsequent transformations, the use of this compound and other cyclic beta-diketones should be strongly considered. Further research into the direct comparison of these building blocks in various synthetic applications is warranted to provide a more definitive guide for chemists.

References

A Comparative Guide to the Isomeric Purity Determination of 2-sec-butylcyclohexanone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development and fragrance formulation, the precise determination of the isomeric purity of chiral compounds like 2-sec-butylcyclohexanone is paramount for quality control, efficacy, and safety. This guide provides an objective comparison of two primary analytical techniques for this purpose: Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) Spectroscopy, complete with experimental protocols and data presentation.

2-sec-Butylcyclohexanone possesses two chiral centers, giving rise to four possible stereoisomers: (R,R), (S,S), (R,S), and (S,R). These exist as two pairs of enantiomers, which are also diastereomers of each other (cis and trans isomers). The separation and quantification of these isomers are crucial for understanding the compound's properties and for regulatory compliance.

Method 1: Chiral Gas Chromatography (GC)

Gas chromatography, particularly with a chiral stationary phase, is a powerful and widely used technique for the separation and quantification of volatile and semi-volatile isomers. It offers high resolution, allowing for the potential separation of all four stereoisomers in a single analytical run.

Experimental Protocol
  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) is standard. For unequivocal peak identification, a Mass Spectrometer (MS) detector can be used.

  • Column: A chiral capillary column is essential. Cyclodextrin-based stationary phases, such as those containing derivatized β-cyclodextrin, are highly effective for separating a wide range of chiral compounds, including ketones.[1][2][3]

    • Example Column: Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness) or a similar chiral column.

  • Sample Preparation: Prepare a 100 ppm solution of the 2-sec-butylcyclohexanone sample in a high-purity solvent such as hexane or ethyl acetate.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Injection Volume: 1 µL (split mode, e.g., 50:1)

    • Carrier Gas: Hydrogen or Helium at a constant flow or pressure. For optimal resolution, slower temperature ramps and appropriate linear velocities are recommended.[4]

    • Oven Temperature Program:

      • Initial Temperature: 60°C, hold for 1 minute

      • Ramp: 2°C/minute to 180°C

      • Final Hold: Hold at 180°C for 5 minutes

    • Detector Temperature (FID): 250°C

  • Data Analysis: The area of each separated peak is integrated. The percentage of each isomer is calculated by dividing the individual peak area by the total area of all isomer peaks.

Workflow for Isomeric Purity Determination by Chiral GC

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample 2-sec-butylcyclohexanone Dilution Prepare 100 ppm Solution Sample->Dilution Solvent Solvent (e.g., Hexane) Solvent->Dilution Injector Inject Sample Dilution->Injector Column Separation on Chiral Column Injector->Column Detector Detection (FID/MS) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Report Calculate Isomeric Purity Integration->Report

Caption: A typical workflow for determining the isomeric purity of 2-sec-butylcyclohexanone using chiral GC.

Method 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for structural elucidation and can be effectively used to determine the diastereomeric ratio of a sample. While standard ¹H NMR can often distinguish between diastereomers, advanced techniques can provide clearer results. Enantiomers, being chemically identical in an achiral environment, require the use of a chiral auxiliary to be distinguished by NMR.

Experimental Protocol
  • Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for better spectral dispersion.

  • Sample Preparation: Dissolve 5-10 mg of the 2-sec-butylcyclohexanone sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.

  • Diastereomeric Ratio Determination:

    • Acquire a standard ¹H NMR spectrum. Diastereomers will likely have slightly different chemical shifts for protons near the chiral centers.

    • For complex spectra where signals overlap, a band-selective pure shift NMR experiment can be employed. This technique collapses the multiplets of selected signals into singlets, significantly improving resolution and allowing for more accurate integration.[5][6][7]

  • Enantiomeric Excess (e.e.) Determination (Optional):

    • To resolve the signals of enantiomers, add a chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) or a chiral derivatizing agent to the NMR tube. This induces a diastereomeric interaction, making the enantiomers magnetically non-equivalent and thus distinguishable.

  • Data Analysis: Identify a set of well-resolved signals corresponding to each diastereomer. Integrate these signals. The diastereomeric ratio is the ratio of the integrals of the corresponding signals.

Workflow for Diastereomeric Ratio Determination by NMR

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Sample 2-sec-butylcyclohexanone Dissolve Dissolve Sample Sample->Dissolve Solvent Deuterated Solvent Solvent->Dissolve NMR_Tube Transfer to NMR Tube Dissolve->NMR_Tube Spectrometer Acquire Spectrum in Spectrometer NMR_Tube->Spectrometer Spectrum Process NMR Spectrum Spectrometer->Spectrum Integration Integrate Diagnostic Signals Spectrum->Integration Report Calculate Diastereomeric Ratio Integration->Report

Caption: A standard workflow for determining the diastereomeric ratio of 2-sec-butylcyclohexanone using NMR spectroscopy.

Comparison of Analytical Methods

The choice of analytical technique depends on the specific requirements of the analysis, such as the need for separating all isomers, sensitivity, and available instrumentation.

FeatureChiral Gas Chromatography (GC)Nuclear Magnetic Resonance (NMR)
Principle Physical separation of isomers based on differential interactions with a chiral stationary phase.Differentiation of isomers based on distinct chemical environments in a magnetic field.
Separation Capability Can separate both diastereomers and enantiomers in a single analysis.Primarily distinguishes diastereomers. Requires chiral additives to resolve enantiomers.
Resolution Very high, often achieving baseline separation of all isomers.Resolution is dependent on the magnetic field strength and the chemical shift difference between isomers.
Sensitivity High (typically ppm to ppb levels).Lower (requires mg quantities).
Quantitation Highly accurate and precise, based on peak area integration.Accurate for diastereomeric ratios, but can be affected by signal overlap.
Sample Throughput Relatively high, with typical run times of 30-60 minutes.Lower, due to longer acquisition times, especially for advanced experiments.
Structural Information Limited to retention time and mass spectrum (if using MS).Provides detailed structural information and connectivity.
Instrumentation Cost Moderate.High, especially for high-field instruments.

Conclusion

For the comprehensive isomeric purity determination of 2-sec-butylcyclohexanone, Chiral Gas Chromatography is generally the more direct and sensitive method, capable of separating and quantifying all four stereoisomers simultaneously. It is well-suited for routine quality control environments.

NMR Spectroscopy , on the other hand, is an exceptionally powerful tool for the definitive structural confirmation of the diastereomers present and for providing an accurate diastereomeric ratio without the need for reference standards for each isomer. While it is less sensitive and does not inherently separate enantiomers, its ability to provide detailed structural insights is invaluable in research and development settings. For a complete characterization, the use of both techniques is often complementary and provides the most comprehensive understanding of the isomeric composition.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Acylcyclohexanones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of three common analytical methods for the quantitative analysis of 2-acylcyclohexanones: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). The information presented is essential for researchers, scientists, and drug development professionals involved in the characterization and quality control of these important chemical entities.

Introduction to 2-Acylcyclohexanones and Method Validation

2-Acylcyclohexanones are a class of organic compounds characterized by a cyclohexanone ring substituted at the 2-position with an acyl group. These compounds are significant intermediates in organic synthesis and are found in various natural products and pharmaceuticals. Accurate and precise quantification of 2-acylcyclohexanones is crucial for ensuring the quality, safety, and efficacy of related drug products.

Cross-validation of analytical methods is a critical process in pharmaceutical development and quality control. It involves comparing the results from two or more distinct analytical methods to ensure the accuracy and reliability of the data generated. This guide offers a comparative overview of HPLC, GC-MS, and qNMR methods, supported by representative experimental data and detailed protocols.

Comparative Analysis of Analytical Methods

The performance of each analytical method is summarized below based on key validation parameters as defined by the International Council for Harmonisation (ICH) Q2(R2) guidelines. The data presented in the following tables are representative of typical values obtained for the analysis of small organic molecules similar to 2-acylcyclohexanones.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of non-volatile and thermally labile compounds. For 2-acylcyclohexanones, derivatization is often employed to enhance UV detection.

Table 1: Representative Validation Parameters for HPLC Analysis of a 2-Acylcyclohexanone Derivative

Validation ParameterAcceptance CriteriaRepresentative Result
Linearity (R²)≥ 0.9950.9992
Accuracy (Recovery %)98.0% - 102.0%99.5% - 101.2%
Precision (RSD %)
- Repeatability≤ 2.0%0.85%
- Intermediate Precision≤ 3.0%1.25%
Limit of Detection (LOD)Signal-to-Noise ≥ 30.1 µg/mL
Limit of Quantitation (LOQ)Signal-to-Noise ≥ 100.3 µg/mL
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and thermally stable compounds. Derivatization may be necessary to improve the volatility and thermal stability of 2-acylcyclohexanones.

Table 2: Representative Validation Parameters for GC-MS Analysis of a 2-Acylcyclohexanone Derivative

Validation ParameterAcceptance CriteriaRepresentative Result
Linearity (R²)≥ 0.9950.9989
Accuracy (Recovery %)97.0% - 103.0%98.2% - 102.5%
Precision (RSD %)
- Repeatability≤ 2.5%1.10%
- Intermediate Precision≤ 3.5%1.75%
Limit of Detection (LOD)Signal-to-Noise ≥ 30.05 µg/mL
Limit of Quantitation (LOQ)Signal-to-Noise ≥ 100.15 µg/mL
Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve of the same compound, by using a certified internal standard.

Table 3: Representative Validation Parameters for qNMR Analysis of a 2-Acylcyclohexanone

Validation ParameterAcceptance CriteriaRepresentative Result
Linearity (R²)≥ 0.9990.9998
Accuracy (Recovery %)99.0% - 101.0%99.7% - 100.5%
Precision (RSD %)
- Repeatability≤ 1.0%0.45%
- Intermediate Precision≤ 2.0%0.90%
Limit of Detection (LOD)Signal-to-Noise ≥ 30.5 mg/mL
Limit of Quantitation (LOQ)Signal-to-Noise ≥ 101.5 mg/mL

Experimental Protocols

Detailed methodologies for the analysis of a representative 2-acylcyclohexanone are provided below.

HPLC Method with UV Detection
  • Sample Preparation: Accurately weigh and dissolve the 2-acylcyclohexanone sample in a suitable diluent (e.g., acetonitrile:water, 50:50 v/v) to a final concentration of 1 mg/mL. Prepare a series of calibration standards by serial dilution.

  • Derivatization (if necessary): For enhanced UV detection, react the sample and standards with a derivatizing agent such as 2,4-dinitrophenylhydrazine (DNPH).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection: UV detector at a wavelength appropriate for the derivative (e.g., 360 nm for DNPH derivatives).

  • Data Analysis: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the sample from the calibration curve.

GC-MS Method
  • Sample Preparation: Accurately weigh and dissolve the 2-acylcyclohexanone sample in a suitable volatile solvent (e.g., dichloromethane) to a final concentration of 1 mg/mL. Prepare a series of calibration standards.

  • Derivatization (if necessary): To improve volatility and thermal stability, derivatize the sample and standards using a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).

  • GC-MS Conditions:

    • Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan (e.g., m/z 40-500) or Selected Ion Monitoring (SIM) for higher sensitivity.

  • Data Analysis: Construct a calibration curve by plotting the peak area of a characteristic ion against the concentration of the standards. Determine the concentration of the sample from the calibration curve.

qNMR Method
  • Sample Preparation: Accurately weigh a known amount of the 2-acylcyclohexanone sample and a certified internal standard (e.g., maleic acid) into an NMR tube. Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃).

  • NMR Acquisition:

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Pulse Program: A standard single-pulse experiment (e.g., zg30).

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.

    • Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 150:1 for the signals to be integrated.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

    • Integrate a well-resolved signal of the 2-acylcyclohexanone and a signal of the internal standard.

  • Calculation: Calculate the concentration of the 2-acylcyclohexanone using the following formula: C_x = (I_x / N_x) * (N_std / I_std) * (M_x / M_std) * (m_std / V) * P_std Where:

    • Cₓ = Concentration of the analyte

    • Iₓ = Integral of the analyte signal

    • Nₓ = Number of protons for the analyte signal

    • IₛₜᏧ = Integral of the internal standard signal

    • NₛₜᏧ = Number of protons for the internal standard signal

    • Mₓ = Molar mass of the analyte

    • MₛₜᏧ = Molar mass of the internal standard

    • mₛₜᏧ = Mass of the internal standard

    • V = Volume of the solvent

    • PₛₜᏧ = Purity of the internal standard

Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.

CrossValidationWorkflow start Start: Define Analytical Methods (A and B) method_A Method A Validation (e.g., HPLC) start->method_A method_B Method B Validation (e.g., GC-MS) start->method_B select_samples Select Representative Test Samples method_A->select_samples method_B->select_samples analyze_A Analyze Samples with Method A select_samples->analyze_A analyze_B Analyze Samples with Method B select_samples->analyze_B compare Compare Results (Statistical Analysis) analyze_A->compare analyze_B->compare criteria Acceptance Criteria Met? compare->criteria pass Methods are Cross-Validated criteria->pass Yes fail Investigate Discrepancies and Re-evaluate criteria->fail No end End pass->end fail->start

Caption: A logical workflow for the cross-validation of two analytical methods.

Conclusion

The choice of an analytical method for the quantification of 2-acylcyclohexanones depends on various factors including the specific properties of the analyte, the required sensitivity, the available instrumentation, and the intended application.

  • HPLC is a versatile and robust method suitable for a wide range of 2-acylcyclohexanones, especially when derivatization is employed.

  • GC-MS offers high sensitivity and specificity, making it ideal for trace analysis and impurity profiling of volatile derivatives.

  • qNMR provides a primary method of quantification with high accuracy and does not require a specific reference standard for the analyte, making it a powerful tool for the certification of reference materials and for definitive quantification.

A thorough cross-validation, comparing at least two of these orthogonal methods, is highly recommended to ensure the generation of reliable and accurate data for regulatory submissions and quality control purposes.

Safety Operating Guide

Personal protective equipment for handling 2-Butanoylcyclohexan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential, immediate safety and logistical information for handling 2-Butanoylcyclohexan-1-one in a laboratory setting. It is intended for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound, based on the potential hazards associated with similar compounds.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles or a face shield.Protects against potential splashes and eye irritation.
Skin Protection Chemically resistant gloves (e.g., Nitrile). A lab coat should be worn at all times.Prevents skin contact, which may cause irritation.
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood.Minimizes inhalation of any potential vapors.
Footwear Closed-toe shoes.Protects feet from spills.

Safe Handling and Operational Plan

Adherence to a strict operational plan is crucial for minimizing risks. The following workflow outlines the key steps for the safe handling of this compound.

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_disposal 3. Disposal cluster_emergency 4. Emergency Procedures prep Preparation handling Handling prep->handling Proceed when ready disposal Disposal handling->disposal After experiment emergency Emergency Procedures handling->emergency In case of incident a Review Safety Information (e.g., this guide, SDS of similar compounds) b Ensure Fume Hood is Operational a->b c Gather and Inspect PPE b->c d Prepare all necessary equipment and reagents c->d e Work within a Chemical Fume Hood f Dispense and use the chemical e->f g Keep containers tightly closed when not in use f->g h Avoid generating aerosols or dust g->h i Segregate waste as per institutional guidelines j Dispose of in a designated, labeled hazardous waste container i->j k Decontaminate work surfaces j->k l Remove and dispose of PPE correctly k->l m In case of spill, follow lab protocol for chemical spills n In case of skin/eye contact, flush with water and seek medical attention m->n o Know the location of safety showers and eyewash stations n->o

Workflow for Safe Handling of this compound.

Step-by-Step Handling and Disposal Procedures

3.1. Preparation:

  • Review Safety Information: Before beginning any work, thoroughly review this safety guide and any available safety data for structurally similar compounds.

  • Fume Hood Verification: Ensure that the chemical fume hood is functioning correctly.

  • PPE Inspection: Check that all personal protective equipment is in good condition and readily available.

  • Equipment Preparation: Have all necessary laboratory equipment and reagents prepared and within easy reach inside the fume hood to minimize movement and potential for spills.

3.2. Handling:

  • Work in a Fume Hood: All handling of this compound should be conducted within a certified chemical fume hood.

  • Dispensing: When dispensing the chemical, do so carefully to avoid splashing.

  • Container Management: Keep the container of this compound tightly sealed when not in use to prevent the release of any vapors.

  • Avoid Aerosols: Handle the compound in a manner that avoids the generation of aerosols or dust.

3.3. Disposal:

  • Waste Segregation: Dispose of any waste containing this compound separately from other waste streams, following your institution's hazardous waste guidelines.

  • Hazardous Waste Container: Place all contaminated materials, including empty containers and used PPE, into a clearly labeled hazardous waste container.

  • Decontamination: After completing your work, decontaminate all surfaces and equipment that may have come into contact with the chemical.

  • PPE Removal: Remove personal protective equipment in the correct order to avoid contaminating yourself. Dispose of single-use PPE in the designated hazardous waste container.

3.4. Emergency Procedures:

  • Spills: In the event of a spill, follow your laboratory's established chemical spill cleanup procedure. Evacuate the immediate area if necessary and inform your supervisor.

  • Skin or Eye Contact: If the chemical comes into contact with skin or eyes, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek prompt medical attention.

  • Safety Equipment: Be aware of the location and proper use of all safety equipment, including safety showers, eyewash stations, and fire extinguishers.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.